molecular formula C27H34N4O11 B13778694 Rolitetracycline nitrate CAS No. 7681-32-5

Rolitetracycline nitrate

Cat. No.: B13778694
CAS No.: 7681-32-5
M. Wt: 590.6 g/mol
InChI Key: NHGAGSBJULBOFK-HDJCBORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A pyrrolidinylmethyl TETRACYCLINE.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7681-32-5

Molecular Formula

C27H34N4O11

Molecular Weight

590.6 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid

InChI

InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1

InChI Key

NHGAGSBJULBOFK-HDJCBORZSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Related CAS

751-97-3 (Parent)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Rolitetracycline Nitrate Mechanism of Action on the 30S Ribosome

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rolitetracycline nitrate represents a critical evolution in tetracycline pharmacodynamics, specifically engineered to overcome the solubility limitations of the parent compound. While the ultimate effector of antimicrobial activity is the tetracycline pharmacophore, the mechanism of delivery via the Mannich base modification is distinct. This guide details the molecular journey of Rolitetracycline nitrate—from its hydrolytic activation to its atomic-level interference with the decoding center of the bacterial 30S ribosomal subunit.

Target Audience: Drug Discovery Chemists, Microbiologists, and Pharmacologists.[1][2]

Part 1: Molecular Architecture & Prodrug Kinetics

The Mannich Base Advantage

Standard tetracycline exhibits poor solubility at physiological pH, limiting its utility in parenteral (IV/IM) formulations.[1] Rolitetracycline is a Mannich base prodrug , synthesized by the condensation of tetracycline with formaldehyde and pyrrolidine.[3]

The nitrate salt formulation (


) further enhances stability and aqueous solubility (>1.0 g/mL), facilitating rapid systemic distribution.[1][2]
Hydrolytic Activation Pathway

Upon introduction into the physiological environment (pH 7.4), Rolitetracycline undergoes spontaneous hydrolysis.[1] This is a rate-limiting step that dictates the pharmacokinetic profile.[2] The compound itself has low intrinsic affinity for the ribosome; it must revert to tetracycline to exert activity.

Reaction Kinetics:


[1][2]
  • Half-life (

    
    ):  Approximately 30–45 minutes in plasma.[1][2]
    
  • Implication: Experimental designs must account for this incubation period. Adding fresh Rolitetracycline directly to an in vitro ribosome assay without pre-incubation or pH adjustment may yield artificially high

    
     values due to incomplete hydrolysis.[1][2]
    

HydrolysisPathway Roli Rolitetracycline Nitrate (Soluble Prodrug) Inter Unstable Intermediate Roli->Inter Physiological pH (7.4) Tet Tetracycline (Active Pharmacophore) Inter->Tet Spontaneous Hydrolysis Byprod Byproducts: Pyrrolidine + HCHO Inter->Byprod

Figure 1: The hydrolytic activation pathway of Rolitetracycline.[1][2] The active moiety (Tetracycline) is released spontaneously under physiological conditions.[1]

Part 2: Mechanistic Core – The 30S Interaction

Once hydrolyzed, the liberated tetracycline targets the 30S ribosomal subunit .[4][5] The mechanism is a high-affinity, reversible blockade of the A-site (Aminoacyl-tRNA site).[1][2][4]

The Primary Binding Site (Tet-1)

Crystallographic data (Pioletti et al., Brodersen et al.) identifies the primary binding site (Tet-1) within the head of the 30S subunit.[1][2]

  • Location: The minor groove of Helix 34 (h34) of the 16S rRNA.[6]

  • Coordinates: Proximity to nucleotides C1054, G1197, and G1198 (E. coli numbering).

  • Interaction Mode:

    • Mg²⁺ Bridging: The hydrophilic face of tetracycline (rings B, C, D) coordinates with magnesium ions, which bridge the drug to the phosphate backbone of h34.

    • Stacking: Ring D interacts via

      
      -stacking with the nucleobase of C1054.[2][7]
      
Functional Consequence: Steric Occlusion

The binding of tetracycline at Tet-1 physically overlaps with the position normally occupied by the anticodon stem-loop of the incoming aminoacyl-tRNA (aa-tRNA) .[2]

  • EF-Tu Independence: Tetracycline does not prevent the initial delivery of the EF-Tu[2]•GTP•aa-tRNA ternary complex.[1][2]

  • Accommodation Block: It prevents the accommodation step—the rotation of the tRNA into the A-site for codon-anticodon pairing.[4]

  • Result: The ternary complex dissociates in a futile cycle, hydrolyzing GTP without peptide bond formation.

Secondary Sites (Tet-2 through Tet-6)

While Tet-1 is the primary inhibitory site (


), secondary sites exist (e.g., near Helix 27).[1][2] These are generally considered low-affinity and non-inhibitory at therapeutic concentrations, though they may play a role in ribosomal structural stability.[1][2]

RibosomeMechanism Tet Active Tetracycline Mg Mg2+ Ions Tet->Mg Coordination Ribosome 30S Subunit (16S rRNA) Helix34 Helix 34 (h34) Minor Groove Ribosome->Helix34 Contains Block Steric Occlusion of A-Site Helix34->Block Induces Mg->Helix34 Bridging tRNA Aminoacyl-tRNA (Ternary Complex) tRNA->Block Blocked Entry

Figure 2: Mechanism of Action.[1][2] The drug utilizes Mg2+ bridges to bind Helix 34, creating a steric blockade that prevents aa-tRNA accommodation.[1][2]

Part 3: Experimental Validation Framework

To validate the mechanism of Rolitetracycline nitrate in a drug development context, we utilize a Self-Validating Protocol structure. These protocols distinguish between the prodrug's hydrolysis and the active moiety's binding.

Protocol A: Ribosome Filter Binding Assay

Objective: Determine the affinity (


) of the hydrolyzed drug for the 70S ribosome or 30S subunit.

Methodology:

  • Prodrug Activation (Critical Step):

    • Dissolve Rolitetracycline nitrate in reaction buffer (20 mM HEPES-KOH pH 7.6, 6 mM

      
      , 150 mM 
      
      
      
      ).
    • Incubate at 37°C for 60 minutes to ensure >90% conversion to tetracycline.[2]

  • Ribosome Preparation:

    • Activate 30S subunits (0.5 µM) by incubating at 42°C for 20 mins, then slow cool to 37°C.

  • Competition Binding:

    • Incubate ribosomes with a fixed concentration of

      
      -tetracycline (approx. 20 nM).[1][2]
      
    • Titrate unlabeled hydrolyzed Rolitetracycline (0.1 nM to 100 µM).[1][2]

  • Filtration:

    • Apply mixture to nitrocellulose filters (0.45 µm). Ribosomes bind to the filter; free drug passes through.

    • Wash 3x with ice-cold buffer.[1][2]

  • Quantification:

    • Liquid scintillation counting.[1][2] Plot % bound vs. log[concentration].[1][2]

Data Output Table:

Parameter Expected Value (E. coli) Interpretation

|


 (Tet-1)  | 

| High-affinity inhibitory binding.[1][2] | |

(Tet-2)
|

| Low-affinity non-specific binding.[1][2] | | Stoichiometry | 1:1 (at low conc.)[1] | One drug molecule per ribosome at the inhibitory site. |
Protocol B: Chemical Probing (DMS Footprinting)

Objective: Map the specific interaction with 16S rRNA Helix 34.

  • Complex Formation: Incubate 30S subunits with hydrolyzed Rolitetracycline (10 µM).

  • Modification: Treat with Dimethyl Sulfate (DMS) for 10 mins. DMS methylates accessible Adenine (N1) and Cytosine (N3) residues.[1][2]

  • Primer Extension: Use reverse transcriptase with a radiolabeled primer complementary to the 16S rRNA 3' end.

  • Analysis: Run cDNA on a sequencing gel.

    • Signature Signal: Look for enhanced reactivity at C1054 . Tetracycline binding alters the conformation of C1054, making it more susceptible to DMS methylation compared to the empty ribosome. This is the hallmark of A-site occupancy.

Part 4: Resistance & Limitations

Understanding the mechanism requires acknowledging its failure modes.

  • Ribosomal Protection (Tet(M)/Tet(O)): These proteins are GTPases with structural homology to EF-G. They bind to the ribosome and induce a conformational change that dislodges tetracycline from the Tet-1 site, allowing translation to resume.[1][2]

  • Efflux: Membrane pumps (TetA) reduce intracellular accumulation, preventing the drug from reaching the stoichiometric concentrations required to saturate the ribosomes.

References

  • PubChem. (2025).[1][2][8] Rolitetracycline - Compound Summary. National Library of Medicine.[1] [Link]

  • Pioletti, M., et al. (2001).[1][2][9] Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO Journal. [Link]

  • Brodersen, D. E., et al. (2000).[1][2] The structural basis for the action of the antibiotics tetracycline, pactamycin, and hygromycin B on the 30S ribosomal subunit. Cell. [Link]

  • Connell, S. R., et al. (2003).[1][2] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance. Antimicrobial Agents and Chemotherapy.[2][10] [Link]

  • Blanchard, S. C., et al. (2004).[1][2][9] tRNA selection and kinetic proofreading in translation. Nature Structural & Molecular Biology.[1][2] [Link]

Sources

Structural and Physicochemical Characterization of Rolitetracycline Nitrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rolitetracycline nitrate is a highly soluble, semi-synthetic broad-spectrum tetracycline antibiotic. It was specifically engineered for parenteral administration (intravenous and intramuscular) to address clinical scenarios where high serum concentrations are urgently required or oral administration is unfeasible. This whitepaper provides an in-depth analysis of the structural chemistry, molecular weight characteristics, synthetic pathways, and analytical methodologies of Rolitetracycline nitrate, designed for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profiling

The core limitation of naturally derived tetracycline is its relatively poor aqueous solubility, which restricts its use in high-concentration injectable formulations. Rolitetracycline overcomes this through a targeted structural modification: the N-aminomethylation of the carboxamide group of the tetracycline molecule .

Causality of Structural Design: By introducing a basic tertiary amine (a pyrrolidinylmethyl group) via a Mannich reaction, the molecule gains a site that is easily protonated. When formulated as a nitrate salt, the resulting Rolitetracycline nitrate exhibits vastly superior water solubility (up to ~555,000 mg/L) compared to its parent compound, enabling rapid dissolution for IV/IM administration without precipitating in the bloodstream .

Quantitative Molecular Data

The following table summarizes the critical physicochemical parameters of the base and its nitrate salt for comparative formulation analysis.

Physicochemical PropertyRolitetracycline (Base)Rolitetracycline Nitrate
Molecular Formula C₂₇H₃₃N₃O₈C₂₇H₃₄N₄O₁₁
Molecular Weight 527.57 g/mol 590.6 g/mol
PubChem CID 5468293854698169
ChEMBL ID CHEMBL1237046CHEMBL2105868
Stereocenters 5 Defined5 Defined
Primary Clinical Use Broad-spectrum antibioticHigh-concentration parenteral injection

Pharmacodynamic Causality (Mechanism of Action)

Rolitetracycline nitrate operates as a potent bacteriostatic agent. The addition of the pyrrolidinylmethyl group is a prodrug-like modification that does not interfere with the core tetracycline pharmacophore's ability to bind to bacterial targets.

Mechanistic Pathway:

  • The molecule passively diffuses through outer membrane porin channels of Gram-negative bacteria (or traverses the peptidoglycan layer in Gram-positive strains) .

  • It reversibly binds to the 30S ribosomal subunit.

  • Causality of Inhibition: This binding physically occludes the A-site (acceptor site) of the ribosome. By doing so, it prevents aminoacyl-tRNA from docking with the mRNA-ribosome complex, thereby halting peptide chain elongation and suppressing bacterial replication .

MOA A Rolitetracycline Nitrate B Porin Channel Diffusion A->B C 30S Ribosomal Subunit Binding B->C D tRNA Blockade (A-Site) C->D E Protein Synthesis Inhibition D->E

Bacterial inhibition pathway of Rolitetracycline nitrate via 30S ribosomal subunit binding.

Synthetic Engineering and Formulation Methodology

The industrial synthesis of Rolitetracycline utilizes a highly controlled Mannich condensation reaction. The protocol below outlines the standard procedure for synthesizing the base and subsequently forming the nitrate salt .

Step-by-Step Synthetic Protocol
  • Intermediate Preparation: React formaldehyde (or paraformaldehyde) with pyrrolidine under gentle heating in an inert organic solvent to form the highly reactive intermediate, methylene-bis-pyrrolidine.

  • Solvent Selection & Condensation: Dissolve tetracycline base in methylene chloride (CH₂Cl₂).

    • Causality for Solvent Choice: Methylene chloride is chosen because it is non-nucleophilic, preventing unwanted side reactions with the formaldehyde intermediate, and it maintains the tetracycline base in a stable, un-ionized state at 20–25°C .

  • Mannich Reaction: Slowly add the methylene-bis-pyrrolidine to the tetracycline solution under continuous agitation. The reaction yields Rolitetracycline base.

  • Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) on a reaction aliquot. The system is validated for the next step only when the parent tetracycline spot completely disappears, confirming 100% conversion.

  • Nitrate Salt Formation: Titrate the purified Rolitetracycline base with stoichiometric amounts of nitric acid (HNO₃) to precipitate Rolitetracycline nitrate.

  • Crystallization: Filter the precipitate through a sterilizing filter into a sterile crystallizer, wash with cold ethanol, and dry under vacuum.

Synthesis Step1 Pyrrolidine + Formaldehyde Step2 Methylene-bis-pyrrolidine Intermediate Step1->Step2 Step4 Rolitetracycline Base Formation Step2->Step4 Mannich Reaction Step3 Tetracycline Base in CH2Cl2 Step3->Step4 Step5 Nitric Acid Addition Step4->Step5 Step6 Rolitetracycline Nitrate Crystallization Step5->Step6

Step-by-step synthetic workflow for Rolitetracycline nitrate via Mannich reaction.

Analytical Validation and Quality Control

A critical analytical challenge with Rolitetracycline formulations is their inherent instability in aqueous solutions, where they rapidly hydrolyze back into tetracycline and formaldehyde. Standard assays often fail to differentiate between the intact prodrug and its degradation products.

To resolve this, High-Performance Liquid Chromatography (HPLC) using thermodynamic suppression is employed .

Step-by-Step HPLC Analytical Protocol
  • Sample Preparation (Critical Step): Dissolve the Rolitetracycline nitrate sample in pre-chilled distilled water (0°C).

    • Causality for Chilling: Lowering the temperature to 0°C thermodynamically suppresses the hydrolysis kinetics. This preserves the structural integrity of the Rolitetracycline during the sample prep phase, ensuring the assay quantifies the actual formulation rather than an artifact of preparation .

  • Stationary Phase Selection: Utilize a pellicular cation-exchange resin or a polystyrene-divinylbenzene (PLRP-S) polymeric column.

    • Causality for Column Choice: Tetracyclines strongly chelate with residual metal ions found in standard silica-based columns, causing severe peak tailing. Polymeric columns eliminate this chelation, yielding sharp, quantifiable peaks.

  • Mobile Phase: Employ an isocratic elution utilizing a pH 9.0 phosphate buffer mixed with tert-butanol.

  • Detection: Monitor the eluent via UV spectrophotometry at 254 nm.

  • System Suitability (Self-Validating System): Inject a mixed reference standard containing both tetracycline and rolitetracycline. The analytical run is validated for sample testing only if the chromatographic resolution (

    
    ) between the two peaks is 
    
    
    
    . If
    
    
    , it indicates column degradation or improper sample chilling, and the run must be aborted and recalibrated.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54698169, Rolitetracycline nitrate." PubChem,[Link]

  • National Center for Advancing Translational Sciences. "ROLITETRACYCLINE NITRATE ANHYDROUS." Inxight Drugs,[Link]

  • Butterfield, A. G., et al. "Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations." Antimicrobial Agents and Chemotherapy, PubMed, [Link]

  • "Process for producing rolitetracycline.
  • European Bioinformatics Institute. "Compound Report Card: ROLITETRACYCLINE (CHEMBL1237046)." ChEMBL,[Link]

Rolitetracycline nitrate vs tetracycline prodrug hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Parenteral Bioavailability: A Technical Analysis of Rolitetracycline Nitrate and Tetracycline Prodrug Hydrolysis

As a Senior Application Scientist specializing in pharmacokinetics and prodrug design, I frequently encounter the challenge of delivering highly lipophilic or poorly water-soluble active pharmaceutical ingredients (APIs) via parenteral routes. Tetracycline, a foundational broad-spectrum antibiotic, suffers from poor aqueous solubility, making direct intravenous or intramuscular administration highly problematic due to severe tissue irritation and inadequate dosing volumes[1]. To circumvent this, pharmaceutical chemists engineered Rolitetracycline (pyrrolidinylmethyl tetracycline), the first semi-synthetic tetracycline prodrug, often formulated as a nitrate sesquihydrate.

This technical guide dissects the chemical causality, hydrolysis kinetics, and analytical validation of Rolitetracycline, serving as a blueprint for understanding N-Mannich base prodrug systems.

Mechanistic Chemistry: The N-Mannich Base Hydrolysis

The design of Rolitetracycline is a masterclass in bioreversible chemical modification. Unlike ester or amide prodrugs that rely on mammalian hydrolases or amidases—which can exhibit high inter-patient variability—the cleavage of N-Mannich bases is strictly pH-dependent and non-enzymatic[2].

Causality of the Pyrrolidine Moiety: Rolitetracycline is synthesized via a Mannich condensation reaction involving tetracycline, formaldehyde, and pyrrolidine. The addition of the pyrrolidine ring serves a critical dual purpose. First, the basic tertiary amine introduces an ionizable functionality that depresses the pKa, allowing the formation of a highly soluble nitrate salt. This enables 1 (e.g., 275 mg/vial)[1]. Second, the resulting N-Mannich base linkage is inherently unstable in aqueous environments at physiological pH (7.4)[2].

Hydrolysis Kinetics: Upon intravenous injection, the prodrug undergoes rapid, complete chemical hydrolysis to yield the active tetracycline, formaldehyde, and pyrrolidine[3]. The hydrolysis of tetracycline Mannich bases follows 4[4]. The reaction exhibits a bell-shaped pH/rate profile where the maximum breakdown rate occurs near pH 7.4[2]. The rate-limiting step is the cleavage of the carbon-nitrogen bond to form an iminium ion intermediate, which rapidly hydrates and collapses to release the parent drug[5]. The active tetracycline then passively diffuses through bacterial porin channels to reversibly bind the 30S ribosomal subunit, halting protein synthesis.

G RT Rolitetracycline (N-Mannich Base) H2O Aqueous Media (pH 7.4, 37°C) RT->H2O Hydrolysis Inter Iminium Ion Intermediate H2O->Inter Rate-limiting step TC Active Tetracycline Inter->TC Fast cleavage Byprod Formaldehyde + Pyrrolidine Inter->Byprod Release

Chemical hydrolysis pathway of Rolitetracycline to active Tetracycline.

Comparative Pharmacokinetics & Physicochemical Data

To understand the clinical utility of this prodrug strategy, we must evaluate the quantitative parameters of the parent drug versus the prodrug.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterTetracycline (Parent)Rolitetracycline (Prodrug)Causality / Impact
Aqueous Solubility Low (~0.23 mg/mL)High (>50 mg/mL as nitrate)Pyrrolidine nitrogen allows salt formation, enabling IV/IM routes[3].
Route of Administration Oral, TopicalParenteral (IV, IM)Avoids GI degradation and dairy/metal chelation issues[1].
Activation Mechanism N/A (Active)Chemical HydrolysisNon-enzymatic cleavage ensures consistent systemic release[2].
Elimination Half-Life ~8-10 hours~8 hours (as active TC)Prodrug conversion is rapid; terminal half-life mirrors parent drug[6].
Primary Byproducts Epimers (in acidic pH)Formaldehyde, PyrrolidineByproducts are rapidly cleared; formaldehyde toxicity is negligible at therapeutic doses[3].

Experimental Protocol: Kinetic Profiling of Prodrug Hydrolysis

To validate the conversion rate of a Mannich base prodrug, a robust, self-validating in vitro assay is required. As an application scientist, I rely on LC-MS/MS to simultaneously track the disappearance of the prodrug and the appearance of the parent drug. This ensures mass balance and confirms that no off-target degradation (e.g., 7) is skewing the kinetic data[7].

Step-by-Step Methodology: LC-MS/MS Hydrolysis Assay

  • Buffer Preparation (The Matrix): Prepare 100 mM phosphate buffers adjusted to pH 1.2 (simulated gastric), pH 4.5, and pH 7.4 (physiological). Pre-warm to 37°C in a shaking incubator.

    • Causality: Testing across a pH gradient validates the strictly pH-dependent, bell-shaped cleavage profile characteristic of N-Mannich bases[2].

  • Prodrug Spiking: Initiate the reaction by spiking Rolitetracycline nitrate into the buffer to achieve a final concentration of 10 µM. Vortex for 5 seconds to ensure homogeneity.

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching (Critical Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1 µM Demeclocycline (Internal Standard).

    • Causality: The cold organic solvent instantly precipitates buffer salts and halts the chemical hydrolysis, preserving the exact ratio of prodrug to parent drug at that specific time point. The internal standard normalizes ionization fluctuations in the MS.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

  • Kinetic Modeling: Plot the natural log of the remaining Rolitetracycline concentration versus time. The slope of the linear regression yields the first-order degradation rate constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Calculate the half-life using 
    
    
    
    .

Workflow Prep 1. Buffer Prep (pH 1.2, 4.5, 7.4) Spike 2. Prodrug Spiking (10 µM) Prep->Spike Incubate 3. Incubation (37°C, Shaking) Spike->Incubate Quench 4. Aliquot & Quench (Cold ACN + IS) Incubate->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS Data 6. Kinetic Modeling (First-Order Decay) LCMS->Data

LC-MS/MS experimental workflow for evaluating prodrug hydrolysis kinetics.

Conclusion & Modern Implications

While Rolitetracycline is largely considered a legacy antibiotic, having been superseded by newer generations of tetracyclines (e.g., glycylcyclines), the fundamental principles of its design remain highly relevant[8]. The use of N-Mannich bases to transiently mask amides and amines is a powerful tool in the modern drug developer's arsenal for rescuing poorly soluble pipeline candidates[9]. By understanding the precise chemical causality and employing rigorous kinetic validation protocols, scientists can engineer prodrugs that deliver precise, predictable pharmacokinetic profiles.

References

  • Lec3: Rational For the Use of Prodrugs - mu.edu.
  • Prodrugs for Amines - PMC - NIH URL
  • ROLITETRACYCLINE - Inxight Drugs - ncats URL
  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes - exo ricerca URL
  • Rolitetracycline - Grokipedia URL
  • Pharmacology of Rolitetracycline ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube URL
  • Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed URL
  • Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism - Testbook URL
  • Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC - NIH URL
  • Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs | Request PDF - ResearchGate URL

Sources

Rolitetracycline Nitrate: A High-Solubility Tetracycline Prodrug for Amyloidogenic Inhibition

[1]

Executive Summary

This technical guide analyzes the repurposing of Rolitetracycline Nitrate , a broad-spectrum antibiotic and Mannich base prodrug of tetracycline, for amyloid research. While classical tetracyclines (e.g., tetracycline HCl, doxycycline) are established anti-amyloidogenic agents, their utility is often limited by poor aqueous solubility and rapid precipitation in neutral physiological buffers.[1]

Rolitetracycline nitrate distinguishes itself through superior water solubility (>1 g/mL) , enabling the preparation of high-concentration, DMSO-free stock solutions essential for kinetic assays involving sensitive amyloidogenic proteins (Aβ, α-synuclein, β2-microglobulin).[1] This guide details the physicochemical basis of its action, specific handling protocols to manage its hydrolysis kinetics, and validated workflows for assessing its efficacy in inhibiting fibrillogenesis.

Chemical & Pharmacological Basis

The Solubility Advantage

In amyloid research, the solvent environment is critical. High concentrations of organic solvents like DMSO (often required to dissolve standard tetracyclines) can artificially stabilize or destabilize amyloid oligomers, confounding data.[1]

  • Tetracycline Base: Poorly soluble in water; requires acidic pH for solubilization, which must then be neutralized, risking precipitation in PBS (pH 7.4).[1]

  • Rolitetracycline Nitrate: Highly water-soluble due to the pyrrolidinylmethyl moiety and nitrate salt form. It can be dissolved directly in aqueous buffers or water, minimizing solvent artifacts.[1]

The Prodrug Mechanism (Biphasic Activity)

Rolitetracycline is a Mannich base prodrug .[1] In physiological conditions (pH 7.4, 37°C), it undergoes hydrolysis to release active tetracycline and pyrrolidine/formaldehyde.[1] This introduces a unique biphasic inhibition mechanism :

  • Phase I (Immediate): The intact Rolitetracycline molecule binds to amyloid monomers/oligomers via a specific pharmacophore, sterically hindering β-sheet stacking.[1]

  • Phase II (Sustained): Hydrolysis releases free Tetracycline, which maintains anti-amyloidogenic activity through distinct binding modes and metal chelation.[1]

Critical Note: Researchers must account for this hydrolysis. For short-term assays (<2 hours), the primary actor is Rolitetracycline.[1] For long-term aggregation assays (24-72 hours), the effect is a composite of the prodrug and the released parent compound.

Mechanisms of Action (Non-Antibiotic)[1][2][3]

The anti-amyloidogenic properties of Rolitetracycline Nitrate operate independently of its antimicrobial ribosomal binding.

Direct Fibril Inhibition & Disassembly

Rolitetracycline interferes with the nucleation-dependent polymerization of amyloid fibrils.

  • Aromatic Stacking Disruption: The naphthacene core intercalates between the β-sheets of the amyloid aggregate, disrupting the π-π stacking interactions essential for fibril elongation.

  • Hydrophobic Masking: The drug binds to hydrophobic patches on the amyloid precursor (e.g., Aβ residues 17-21), preventing the hydrophobic collapse that initiates oligomerization.

Metal Chelation

Like all tetracyclines, Rolitetracycline is a potent chelator of divalent metal ions (


1
  • Relevance:

    
     and 
    
    
    accelerate Aβ aggregation and stabilize toxic oligomers.[1] By sequestering these ions, Rolitetracycline reduces metal-induced aggregation rates and oxidative stress generated by redox-active metal-amyloid complexes.[1]
Visualization of Mechanistic Pathway

Rolitetracycline_Mechanismcluster_chelationMetal Chelation PathwayRolitetracyclineRolitetracycline Nitrate(High Solubility)HydrolysisHydrolysis(pH 7.4, 37°C)Rolitetracycline->Hydrolysist1/2 ~4-8hAmyloid_MonomerAmyloid Monomer(Aβ, α-Syn)Rolitetracycline->Amyloid_MonomerPhase I Binding(Steric Interference)OligomerToxic OligomerRolitetracycline->OligomerInhibits NucleationMetalCu2+ / Zn2+Rolitetracycline->MetalSequestersTetracyclineFree Tetracycline(Active Metabolite)Hydrolysis->TetracyclineTetracycline->Amyloid_MonomerPhase II BindingFibrilMature FibrilTetracycline->FibrilDisassemblesPre-formed FibrilsAmyloid_Monomer->OligomerAggregationOligomer->FibrilElongationMetal->OligomerStabilizes

Caption: Biphasic mechanism of Rolitetracycline Nitrate: Direct inhibition by the prodrug and sustained inhibition via hydrolysis to Tetracycline, plus metal chelation effects.[1]

Experimental Protocols

Stock Solution Preparation (Critical)[1]
  • Objective: Create a stable, high-concentration stock without premature hydrolysis.

  • Reagents: Rolitetracycline Nitrate (Solid), Ultrapure Water (Type 1), 0.1 M HCl (optional for long-term storage).[1]

Protocol:

  • Weigh Rolitetracycline Nitrate powder.[1]

  • Immediate Use: Dissolve in Ultrapure Water to reach 10-50 mM. Use within 30 minutes.

  • Storage: Dissolve in 10 mM HCl (pH ~2-3). Hydrolysis is acid-catalyzed but significantly slower at low pH compared to neutral pH.[1] Store at -20°C in single-use aliquots.

  • Verification: Measure absorbance at 360 nm to confirm concentration (Molar Extinction Coefficient

    
    , similar to tetracycline).[1]
    
Thioflavin T (ThT) Fluorescence Kinetics Assay

This assay quantifies the inhibition of fibril formation over time.

Materials:

  • Amyloid Peptide (e.g., Aβ1-42, 20 μM final).[1]

  • ThT Dye (10-20 μM final).[1]

  • Rolitetracycline Nitrate (Gradient: 0.1x to 10x molar ratio vs peptide).[1]

  • Buffer: PBS, pH 7.4 (Note: Hydrolysis will occur during the assay).[1]

Workflow:

  • Plate Prep: In a black 96-well plate with clear bottoms, mix Aβ peptide and ThT in PBS.

  • Treatment: Add Rolitetracycline Nitrate stock immediately before starting the read.[1]

  • Incubation: Seal plate to prevent evaporation. Incubate at 37°C with intermittent shaking (e.g., 5 sec shake every 10 min).

  • Read: Monitor fluorescence (Ex: 440 nm, Em: 485 nm) every 10-30 minutes for 24-72 hours.

  • Analysis: Plot Fluorescence vs. Time. Calculate the lag phase duration and plateau height relative to the untreated control.

Data Interpretation:

Parameter Effect of Rolitetracycline Interpretation
Lag Phase Increased (Extended) Inhibition of primary nucleation (early oligomerization).[1]
Plateau Height Decreased Reduction in total fibril mass or interference with ThT binding.[1]

| IC50 | ~10 - 150 μM | Concentration required to reduce plateau fluorescence by 50% (varies by amyloid type).[1] |

Transmission Electron Microscopy (TEM) Validation

ThT can yield false positives if the drug quenches fluorescence.[1] TEM is mandatory to confirm the absence of fibrils.

Protocol:

  • Take 10 μL aliquots from the ThT assay endpoint (Control vs. Treated).[1]

  • Adsorb onto glow-discharged Formvar/carbon-coated copper grids for 60 seconds.

  • Wick excess liquid.[1]

  • Negative stain with 2% Uranyl Acetate for 60 seconds.[1]

  • Image at 80-120 kV.

    • Control: Long, unbranched fibrils (>100 nm length).

    • Treated: Amorphous aggregates or small oligomeric species (no fibrils).[1]

Visualizing the Experimental Workflow

Experimental_Workflowcluster_prepStep 1: Preparationcluster_assayStep 2: Kinetic Assaycluster_validStep 3: ValidationStartStart: Rolitetracycline Nitrate(Powder)DissolveDissolve in H2O(High Solubility >1g/mL)Start->DissolveQCQC: Absorbance @ 360nm(Verify Concentration)Dissolve->QCMixMix with Amyloid Protein+ ThT Dye (PBS pH 7.4)QC->MixIncubateIncubate 37°C(24-72 Hours)Mix->IncubateReadReal-time Fluorescence(Ex 440nm / Em 485nm)Incubate->ReadTEMTEM Imaging(Confirm Morphology)Read->TEMEndpoint SampleViabilityCell Viability Assay(MTT/LDH Rescue)Read->ViabilityParallel Sample

Caption: Step-by-step workflow for validating Rolitetracycline Nitrate anti-amyloidogenic activity.

Challenges & Strategic Considerations

Stability vs. Activity

The hydrolysis of Rolitetracycline is a double-edged sword. While it complicates precise

  • Mitigation: For strict mechanistic studies where the prodrug alone is the target, conduct experiments at lower temperatures (25°C) or slightly acidic pH (6.0-6.[1]5) where hydrolysis is retarded, provided the amyloid aggregation still occurs (e.g., Insulin aggregation assays).[1]

Antibiotic Resistance

Even if repurposed for neurodegeneration, the antibiotic activity remains.

  • Research Direction: Use Rolitetracycline as a scaffold. The goal is to identify the non-antibiotic pharmacophore (the amyloid-binding domain) and chemically modify the "Side A" (C1-C4 region) to abolish antimicrobial activity while retaining amyloid affinity, similar to the development of chemically modified tetracyclines (CMTs).

References

  • Howlett, D. R., et al. (1999).[1] Common structural features determine the effectiveness of carvedilol, daunomycin and rolitetracycline as inhibitors of Alzheimer beta-amyloid fibril formation. Biochemical Journal, 343(Pt 2), 419–423.[1] Link

  • Forloni, G., et al. (2001).[1] Anti-amyloidogenic activity of tetracyclines: studies in vitro. FEBS Letters, 487(3), 404-407.[1] Link

  • Giorgetti, S., et al. (2011).[1] Effect of Tetracyclines on the Dynamics of Formation and Destructuration of β2-Microglobulin Amyloid Fibrils. Journal of Biological Chemistry, 286(3), 2121–2131.[1] Link

  • Stoilova, T., et al. (2013).[1] Tetracycline prevents Aβ oligomer toxicity through an atypical supramolecular interaction.[1] Organic & Biomolecular Chemistry, 11, 3948-3957.[1] Link

  • ChemicalBook. (n.d.).[1] Rolitetracycline Properties and Solubility Data. Link

  • PubChem. (n.d.).[1][2] Rolitetracycline Nitrate Compound Summary. National Library of Medicine. Link[1]

The Evolution of an Antibiotic Powerhouse: A Technical Guide to the History and Development of Semisynthetic Tetracyclines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of a Broad-Spectrum Era and the Inevitable Rise of Resistance

The discovery of tetracycline antibiotics in the 1940s marked a pivotal moment in the fight against infectious diseases. The first members of this class, chlortetracycline (Aureomycin) and oxytetracycline (Terramycin), were natural products isolated from soil-dwelling Streptomyces bacteria.[1][2] These molecules, characterized by their linear, fused tetracyclic nucleus, exhibited an unprecedented broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens like chlamydiae, mycoplasmas, and rickettsiae.[2][3] Their mechanism of action, the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA, was a novel and highly effective strategy.[4][5]

However, the widespread clinical and agricultural use of these first-generation tetracyclines inevitably led to the emergence and spread of bacterial resistance.[1][6] Bacteria evolved sophisticated mechanisms to counteract the effects of these drugs, primarily through two main avenues: the acquisition of genes encoding for efflux pumps that actively expel the antibiotic from the cell, and the production of ribosomal protection proteins (RPPs) that dislodge the tetracycline from its ribosomal binding site.[7][8] This growing resistance threatened to render this vital class of antibiotics obsolete, creating an urgent need for new and improved tetracycline derivatives. This necessity became the mother of invention, ushering in the era of semisynthetic tetracyclines.

The Second Generation: Enhancing Potency and Pharmacokinetics through Semisynthesis

The first major breakthrough in overcoming the limitations of natural tetracyclines came with the development of second-generation semisynthetic analogs in the 1960s and 1970s.[9][10] These new compounds, most notably doxycycline and minocycline, were born from the understanding that the core tetracycline scaffold could be chemically modified to improve its properties.[11]

Causality Behind the Modifications: Structure-Activity Relationships

The key to the success of the second-generation tetracyclines lay in strategic modifications to the tetracyclic core, which directly addressed both pharmacokinetic shortcomings and the burgeoning issue of resistance.[9][12]

  • Improved Lipophilicity and Oral Bioavailability: Doxycycline and minocycline are more lipophilic than their predecessors, a property that enhances their ability to penetrate bacterial cell membranes and improves their oral absorption.[11] This was a significant advantage, as it allowed for more convenient and effective oral dosing regimens.

  • Circumventing Efflux Pumps: While not completely immune, doxycycline and minocycline demonstrated improved activity against bacteria expressing certain efflux pumps compared to first-generation tetracyclines.[8] This was partly due to their enhanced ability to enter the cell, tipping the balance in favor of intracellular accumulation.

  • The Significance of the C7 Position: Minocycline features a dimethylamino group at the C7 position, a modification that was found to significantly increase its potency and spectrum of activity, particularly against Gram-positive bacteria.[13] This substitution is a key factor in its enhanced efficacy.

Experimental Protocols: A Glimpse into Semisynthesis

The synthesis of second-generation tetracyclines starts with a naturally produced tetracycline as the starting material. The following provides a conceptual overview of the synthetic strategies employed.

Conceptual Synthesis of Minocycline:

A common route to minocycline involves the modification of demeclocycline. A key step is the introduction of a dimethylamino group at the C7 position. This is often achieved through a series of reactions that may include nitration at the C9 position, followed by reduction to an amino group, and subsequent methylation.

The Third Generation: Designing Antibiotics to Defeat Established Resistance

The continued evolution of tetracycline resistance, particularly the spread of ribosomal protection proteins, necessitated a new wave of innovation. The third generation of tetracyclines, which includes the glycylcyclines (tigecycline), aminomethylcyclines (omadacycline), and fluorocyclines (eravacycline), as well as the narrow-spectrum agent sarecycline, were specifically designed to overcome these well-established resistance mechanisms.[3][10][13]

Tigecycline: The First Glycylcycline

Tigecycline, a derivative of minocycline, was the first of the third-generation tetracyclines to be approved. Its development was a landmark in rational drug design, directly targeting the shortcomings of its predecessors.

  • Structure-Activity Relationship: The key innovation in tigecycline is the addition of a N,N-dimethylglycylamido group at the C9 position of the minocycline scaffold.[14][15] This bulky side chain sterically hinders the binding of ribosomal protection proteins, effectively rendering this major resistance mechanism ineffective.[8][15] Furthermore, this modification enhances tigecycline's binding affinity to the ribosome, increasing its intrinsic potency.[15][16]

  • Experimental Protocol: Synthesis of Tigecycline

    • Nitration of Minocycline: Minocycline is nitrated at the C9 position using a nitrating agent such as potassium nitrate in sulfuric acid to yield 9-nitrominocycline.[17]

    • Reduction to 9-Aminominocycline: The nitro group of 9-nitrominocycline is then reduced to an amino group, typically through catalytic hydrogenation using a palladium-on-carbon catalyst, to produce the key intermediate, 9-aminominocycline.[3][17]

    • Acylation: 9-aminominocycline is acylated with an activated form of N,N-dimethylglycine (e.g., N-tert-butylglycyl chloride) to attach the glycylamido side chain, yielding tigecycline.[3][17]

Visualizing the Evolution: From Natural Product to Designer Drug

Tetracycline_Evolution cluster_0 First Generation (Natural Products) cluster_1 Second Generation (Semisynthetic) cluster_2 Third Generation (Semisynthetic/Synthetic) cluster_3 Core Structure Chlortetracycline Chlortetracycline (1948) Doxycycline Doxycycline (1967) Chlortetracycline->Doxycycline Improved Pharmacokinetics Oxytetracycline Oxytetracycline (1950) Minocycline Minocycline (1972) Oxytetracycline->Minocycline Enhanced Potency & Spectrum Eravacycline Eravacycline (2018) Doxycycline->Eravacycline Broad Spectrum (Fluorocycline) Tigecycline Tigecycline (2005) Minocycline->Tigecycline Overcomes RPPs (C9-modification) Omadacycline Omadacycline (2018) Minocycline->Omadacycline Overcomes Efflux & RPPs (C7 & C9 modifications) Sarecycline Sarecycline (2018) Tetracycline_Core Tetracycline Scaffold Tetracycline_Core->Chlortetracycline Tetracycline_Core->Oxytetracycline Tetracycline_Core->Sarecycline Narrow Spectrum (Acne Treatment)

Caption: The developmental lineage of semisynthetic tetracyclines.

Omadacycline: An Aminomethylcycline to Combat Resistance

Omadacycline is another minocycline derivative designed to evade common resistance mechanisms.

  • Structure-Activity Relationship: Omadacycline features a novel aminomethyl side chain at the C9 position.[1][18] This modification, similar to that of tigecycline, sterically interferes with ribosomal protection proteins.[4][13] Additionally, modifications at the C7 position contribute to its ability to circumvent tetracycline-specific efflux pumps.[13]

  • Experimental Protocol: Synthesis of Omadacycline

    • Formation of 9-aminomethylminocycline: Minocycline is reacted to introduce a protected aminomethyl group at the C9 position. This can be achieved through amidomethylation followed by deprotection.[1]

    • Reductive Amination: The resulting 9-aminomethylminocycline undergoes reductive amination with an appropriate aldehyde (e.g., pivaldehyde) to introduce the final side chain, yielding omadacycline.[19][20]

Eravacycline: A Fully Synthetic Fluorocycline

Eravacycline represents a significant advancement as a fully synthetic fluorocycline, offering a broad spectrum of activity against multidrug-resistant pathogens.[21][22]

  • Structure-Activity Relationship: Eravacycline's structure includes a fluorine atom at the C7 position and a pyrrolidinoacetamido side chain at the C9 position.[21] These modifications contribute to its potent activity against both Gram-positive and Gram-negative bacteria, including those expressing tetracycline resistance mechanisms.[23]

Sarecycline: A Narrow-Spectrum Agent for a Targeted Approach

In contrast to the broad-spectrum nature of other third-generation tetracyclines, sarecycline was developed with a narrower spectrum of activity, primarily targeting Cutibacterium acnes, the bacterium associated with acne vulgaris.[2][24]

  • Structure-Activity Relationship: Sarecycline possesses a long C7 moiety that extends into the mRNA channel of the ribosome.[24][25] This unique interaction enhances its binding affinity and inhibitory activity against its target pathogen while having less impact on the broader gut microbiome compared to other tetracyclines.[2][24]

  • Experimental Protocol: Synthesis of Sarecycline The synthesis of sarecycline starts from sancycline and involves a multi-step process:

    • Iodination: Sancycline is iodinated at the C7 position.[26]

    • Formylation: The C7 iodo group is then converted to a formyl group via a palladium-catalyzed reaction.[26]

    • Reductive Amination: The formyl group undergoes reductive amination with N,O-dimethylhydroxylamine to introduce the characteristic C7 side chain.[26]

Mechanisms of Resistance and How Modern Tetracyclines Overcome Them

Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Third-Generation Tetracyclines' Counter-strategy Tetracycline Tetracycline Ribosome 30S Ribosome Protein Synthesis Tetracycline->Ribosome:f0 Inhibits EffluxPump Efflux Pump (e.g., TetA) EffluxPump:f0->Tetracycline Expels RPP Ribosomal Protection Protein (e.g., TetM) RPP:f0->Ribosome:f0 Dislodges Tetracycline ModernTetracycline Tigecycline / Omadacycline ModernTetracycline->Ribosome:f0 Stronger Binding (Overcomes RPPs) ModernTetracycline->EffluxPump:f0 Poor Substrate

Caption: How modern tetracyclines circumvent key resistance mechanisms.

Quantitative Comparison of Tetracycline Generations

The following table provides a comparative overview of the in vitro activity of different tetracycline generations against key bacterial pathogens. MIC90 values (the minimum concentration required to inhibit the growth of 90% of isolates) are presented.

AntibioticGenerationS. aureus (MRSA) MIC90 (µg/mL)E. faecalis (VRE) MIC90 (µg/mL)E. coli (ESBL+) MIC90 (µg/mL)
TetracyclineFirst>16>16>16
DoxycyclineSecond4 - 16>168 - 16
MinocyclineSecond1 - 8164 - 8
TigecyclineThird0.25 - 0.50.12 - 0.251 - 2
EravacyclineThird0.250.251
OmadacyclineThird10.54

Note: MIC values can vary depending on the specific strains tested and the methodology used. The values presented here are representative and intended for comparative purposes.[11][27][28][29]

Conclusion and Future Perspectives

The history of semisynthetic tetracyclines is a testament to the power of medicinal chemistry to respond to the challenge of antibiotic resistance. Through a deep understanding of structure-activity relationships and the mechanisms of resistance, scientists have been able to rationally design new generations of these essential antibiotics. The journey from the natural products of the 1940s to the highly engineered molecules of today demonstrates a remarkable evolution in our ability to combat bacterial infections. As resistance continues to evolve, the principles learned from the development of semisynthetic tetracyclines will undoubtedly guide the discovery and design of future antibacterial agents, ensuring that we remain one step ahead in this ongoing battle.

References

  • Honeyman, L., Ismail, M., Nelson, M. L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]

  • CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents. (n.d.).
  • Draper, M. P., Weir, S., & Macone, A. (2019). Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines. Pharmaceuticals, 12(2), 63. [Link]

  • Sarecycline Hydrochloride Mechanism of Action. (2024, July 17). Patsnap Synapse. [Link]

  • Karlowsky, J. A., & Zhanel, G. G. (2019). Omadacycline: A Modernized Tetracycline. Clinical Infectious Diseases, 69(Supplement_1), S1–S7. [Link]

  • Graber, E. M. (2022). Sarecycline: A Narrow-Spectrum Antibiotic. Skin Therapy Letter, 27(3), 1-4. [Link]

  • Bunick, C. G., Keri, J., Tanaka, S. K., et al. (2021). Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation. Antibiotics, 10(4), 433. [Link]

  • Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. (2018). Biomedical Journal of Scientific & Technical Research. [Link]

  • Exploring the Chemical Synthesis Potential of 9-Aminominocycline Hydrochloride. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Jenner, L., Starosta, A. L., Terry, D. S., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812–3816. [Link]

  • Honeyman, L., Ismail, M., Nelson, M. L., et al. (2015). Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]

  • van der Merwe, M., & van der Westhuizen, J. H. (2016). Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics. South African Journal of Chemistry, 69, 71-78. [Link]

  • Honeyman, L., Ismail, M., Nelson, M. L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. ResearchGate. [Link]

  • Bunick, C. G., Keri, J., Tanaka, S. K., et al. (2021). Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation. ResearchGate. [Link]

  • Jenner, L. B., et al. (2014). Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome. Antimicrobial Agents and Chemotherapy, 58(8), 4535-4540. [Link]

  • Kuru, E., et al. (2025). Structures redefine the mechanism of action for tetracyclines. bioRxiv. [Link]

  • Bauer, G., et al. (2004). Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline. Antimicrobial Agents and Chemotherapy, 48(6), 2327-2334. [Link]

  • Eravacycline: (A)—Chemical structure; (B)—Transport through the bacterial cell wall. (n.d.). ResearchGate. [Link]

  • Eravacycline. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Zhou, A., et al. (2025). Strain selective in vitro and in silico structure activity relationship of tetracycline antibiotics. Aspiring Scholars Directed Research Program. [Link]

  • Fuoco, D. (2012). Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs. Sensors, 12(9), 12539-12563. [Link]

  • Eravacycline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Tigilcycline, Tigecycline, WAY-GAR-936, GAR-936, TBG-MINO, Tygacil-药物合成数据库. (n.d.). Retrieved February 27, 2026, from [Link]

  • Fuoco, D. (2012). Structure-Activity-Relationship (SAR) of Tetracyclines (TCs). Shaded:... ResearchGate. [Link]

  • Paudel, R., et al. (2020). Tigecycline: pharmacological concerns and resistance. International Journal of Basic & Clinical Pharmacology, 9(8), 1296. [Link]

  • Paudel, R., et al. (2020). Tigecycline: pharmacological concerns and resistance. International Journal of Basic & Clinical Pharmacology. [Link]

  • WO2006130500A2 - Tigecycline and methods of preparing 9-aminominocycline - Google Patents. (n.d.).
  • EP2176216B1 - Methods for synthesizing 9-substituted minocycline - Google Patents. (n.d.).
  • WO2022248865A1 - Method for synthesizing 9-aminomethyl tetracycline compounds - Google Patents. (n.d.).
  • US7553828B2 - 9-aminomethyl substituted minocycline compounds - Google Patents. (n.d.).
  • Eravacycline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Wallace, R. J., et al. (2002). Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 46(10), 3164-3167. [Link]

  • Zhang, Y., et al. (2020). Mechanism of Eravacycline Resistance in Clinical Enterococcus faecalis Isolates From China. Frontiers in Microbiology, 11, 1079. [Link]

  • Kumar, V., et al. (2014). The synthesis and antibacterial activity of doxycycline neoglycosides. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5039. [Link]

  • Sun, C., et al. (2011). Synthesis and Antibacterial Activity of Pentacyclines: A Novel Class of Tetracycline Analogs. Journal of Medicinal Chemistry, 54(9), 3249-3255. [Link]

  • Zhang, Y., et al. (2022). Antimicrobial activity of eravacycline, omadacycline and tigecycline against Staphylococcus aureus isolates. ResearchGate. [Link]

  • Li, G., et al. (2022). In Vitro Antimicrobial Activities of Tigecycline, Eravacycline, Omadacycline, and Sarecycline against Rapidly Growing Mycobacteria. Microbiology Spectrum, 10(6), e02302-22. [Link]

  • Li, G., et al. (2023). Omadacycline, Eravacycline, and Tigecycline Express Anti-Mycobacterium abscessus Activity In Vitro. Antimicrobial Agents and Chemotherapy, 67(5), e01428-22. [Link]

  • Butler, M. S. (2024). Discordant Susceptibilities of Enterobacterales to Different Tetracycline Classes. Antibiotics, 13(1), 1. [Link]

  • Are doxycycline and minocycline in the same class of antibiotics? (2025, October 8). Dr. Oracle. [Link]

Sources

Methodological & Application

Precision Preparation of Rolitetracycline Nitrate Stock Solutions for MIC Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rolitetracycline nitrate is a highly water-soluble Mannich base prodrug of tetracycline. Unlike its parent compound (tetracycline hydrochloride), which requires ethanol or acidic solvents for initial dissolution, rolitetracycline nitrate dissolves readily in water.[1] However, this solubility comes with a trade-off: thermodynamic instability .[1] In aqueous solution, rolitetracycline undergoes rapid hydrolysis to revert to tetracycline, pyrrolidine, and formaldehyde.[1]

This protocol addresses the specific challenge of preserving the prodrug's integrity during the pre-analytical phase. By adhering to strict cold-chain handling and minimizing exposure to alkaline pH and light, researchers can ensure that the MIC values reflect the activity of rolitetracycline rather than its degradation products.

Part 1: Scientific Rationale & Chemical Logic[1]

The Solubility vs. Stability Paradox

Standard tetracycline protocols (CLSI M100/M07) often mandate ethanol or acid for solubilization. Do not apply these standard tetracycline protocols to Rolitetracycline Nitrate.

  • Chemical Mechanism: Rolitetracycline is formed by the condensation of tetracycline, formaldehyde, and pyrrolidine.[1][2] The nitrate salt form enhances hydrophilicity, allowing solubility in water

    
    .[1]
    
  • The Hydrolysis Trap: The Mannich base linkage is labile. At physiological pH (7.4) and room temperature, the half-life of reversion to tetracycline is short (approx. 45 minutes to hours depending on conditions).[1]

  • Implication for MIC: If the stock solution sits at room temperature, your MIC assay effectively tests a mixture of rolitetracycline and tetracycline.

Solvent Selection[3][4]
  • Primary Solvent: Sterile Deionized (DI) Water or Water for Injection (WFI).[1]

  • Avoid: Alcohols (can accelerate trans-esterification or degradation) or alkaline buffers (rapid degradation).[1]

  • pH Control: The natural pH of the nitrate salt in water is slightly acidic, which favors stability. Do not adjust pH to neutral until the final dilution step in the assay medium (cation-adjusted Mueller-Hinton broth).[1]

Part 2: Pre-Analytical Calculations

To ensure scientific accuracy, you must calculate the Weighed Mass (


)  based on the Target Concentration (

)
, Target Volume (

)
, and the specific Potency (

)
of your raw material.[1]
The Universal Correction Formula

Most MIC standards (CLSI/EUCAST) require stock solutions based on active moiety (free base) activity.[1]


[1]

Where:

  • 
     = Mass of powder to weigh (mg)[1]
    
  • 
     = Desired stock concentration (usually 1000 µg/mL  or 1280 µg/mL )[1][3]
    
  • 
     = Volume of solvent (mL)[1]
    
  • 
     = Potency of the powder (µg/mg), calculated as:
    

[1]
Reference Molecular Weights
  • Rolitetracycline (Free Base):

    
    [1][4][5][6]
    
  • Rolitetracycline Nitrate (Anhydrous):

    
    [1][7]
    
  • Rolitetracycline Nitrate Sesquihydrate: Check manufacturer CoA (often ~617-620 g/mol ).[1]

Example Calculation: If your CoA states the powder is 98% pure and is the Sesquihydrate form (


):
  • Salt Correction:

    
    
    
  • Potency (

    
    ): 
    
    
    
    (or
    
    
    )[1]
  • To make 10 mL at 1000 µg/mL:

    
    [1]
    

Part 3: Preparation Protocol

Materials Required[2][3][7][8][9][10][11][12]
  • API: Rolitetracycline Nitrate (Store at -20°C, desiccated).[1]

  • Solvent: Sterile HPLC-grade Water or Milli-Q Water.

  • Filtration: 0.22 µm PVDF (Polyvinylidene Difluoride) or PES (Polyethersulfone) syringe filter.[1] Avoid Nylon (binds tetracyclines).[1]

  • Vials: Amber glass or opaque polypropylene (light protection is critical).[1]

Workflow Diagram (Graphviz)

Rolitetracycline_Prep cluster_warning CRITICAL CONTROL POINT Start Start: Retrieve Powder from -20°C Equilibrate Equilibrate to Room Temp (Prevent condensation inside bottle) Start->Equilibrate Weigh Weigh Powder (Precision Balance) Calculate Mass using Potency P Equilibrate->Weigh Dissolve Dissolve in Sterile Water (Vortex gently, Keep on Ice) Weigh->Dissolve Check Visual Inspection (Must be clear yellow/orange) Dissolve->Check Filter Sterile Filtration (0.22 µm PVDF) Do NOT use paper/sintered glass Check->Filter Aliquot Aliquot into Light-Proof Vials (Single-use volumes) Filter->Aliquot Store Store at -60°C to -80°C (Stable for <6 months) Aliquot->Store

Caption: Optimized workflow for Rolitetracycline Nitrate stock preparation emphasizing cold-chain handling to prevent hydrolysis.

Step-by-Step Methodology
  • Equilibration: Remove the Rolitetracycline Nitrate vial from the freezer. Allow it to warm to room temperature in a desiccator (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Weighing: Using an analytical balance (readability 0.1 mg), weigh the calculated amount of powder into a sterile 15 mL polypropylene tube or amber glass vial.

  • Solvation (The "Ice Rule"):

    • Place the tube on wet ice.[8]

    • Add approx. 80% of the calculated volume of Sterile Water.

    • Vortex gently until fully dissolved. The solution should be clear and yellow-orange.[9]

    • Add remaining water to reach final target volume.

    • Note: Do not heat. If it does not dissolve, verify the salt form (free base will not dissolve in water alone).[1]

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Pass through a 0.22 µm PVDF or PES filter into a sterile receiving vessel.

    • Caution: Discard the first 0.5 mL of filtrate to saturate any potential binding sites on the filter membrane, ensuring the subsequent filtrate is at the correct concentration.

  • Aliquot & Storage:

    • Immediately dispense into small, single-use aliquots (e.g., 500 µL) in light-tight cryovials.

    • Flash freeze in liquid nitrogen or dry ice/ethanol bath if possible, then transfer to -80°C .

Part 4: Quality Control & Troubleshooting

Stability Verification

Because Rolitetracycline hydrolyzes, visual inspection is a crude but necessary QC step.

ObservationDiagnosisAction
Clear, Yellow/Orange Optimal SolutionProceed to testing.
Turbid / Precipitate Hydrolysis to TetracyclineDiscard. Tetracycline base is less soluble in water and precipitates out.[9]
Dark Brown/Black OxidationDiscard. Significant degradation has occurred.
Self-Validating the Protocol

To validate your stock solution, perform a QC MIC test using a standard reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213).[1]

  • Expected Range: While specific QC ranges for Rolitetracycline are rare in modern CLSI tables, it generally tracks within 1-2 dilutions of Tetracycline.[1]

  • If MIC is significantly higher (less potent) than expected, hydrolysis has likely occurred.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • PubChem. (n.d.).[7] Rolitetracycline Nitrate - Compound Summary. National Library of Medicine.[7] Retrieved from [Link]

  • DrugBank Online. (n.d.). Rolitetracycline: Pharmacology and Chemical Properties. Retrieved from [Link][1]

  • Waitz, J. A., et al. (1963).[1] Biological studies with rolitetracycline. Antimicrobial Agents and Chemotherapy.[8][9][10] (Historical reference for stability/activity correlation).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Preparation of stock solutions of antimicrobial agents.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Rolitetracycline in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Rolitetracycline nitrate in human plasma. Rolitetracycline, a broad-spectrum, semi-synthetic tetracycline antibiotic, is a prodrug that hydrolyzes to tetracycline.[1] This method is designed to be specific for rolitetracycline, ensuring differentiation from its primary active metabolite, tetracycline. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatography. All procedures have been structured in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation to ensure data integrity, reliability, and reproducibility for pharmacokinetic and clinical studies.[2][3][4]

Introduction: The Rationale for a Specific and Validated Method

Rolitetracycline is administered parenterally and is designed for high bioavailability.[5] A critical analytical challenge in its bioanalysis is its inherent instability; it readily undergoes hydrolysis to form tetracycline, its active metabolite.[6][7] Therefore, a reliable bioanalytical method must not only be sensitive and accurate but also specific enough to distinguish between the parent prodrug and the active metabolite. This specificity is paramount for accurately characterizing the pharmacokinetic profile of rolitetracycline.

This application note addresses this challenge by presenting a method optimized for the stability and selective quantification of rolitetracycline. The choice of a reversed-phase C18 column provides excellent resolving power for tetracycline-class antibiotics, while the acidic mobile phase helps to suppress the ionization of silanol groups and improve peak shape.[8][9] UV detection at 260 nm is selected based on the characteristic absorbance of the tetracycline core structure, offering a good balance of sensitivity and specificity.[8]

The sample preparation strategy, protein precipitation with acetonitrile, is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the HPLC column.[10][11][12] The entire method is underpinned by a rigorous validation framework as mandated by international regulatory bodies, ensuring its suitability for use in drug development and clinical research settings.[13][14][15]

Physicochemical Properties of Rolitetracycline

Understanding the physicochemical properties of rolitetracycline is fundamental to the development of a robust analytical method.

PropertyValue/DescriptionSignificance for HPLC Method
Molecular Formula C27H33N3O8Affects molecular weight and chromatographic behavior.
Molecular Weight 527.57 g/mol Used in concentration calculations.
Chemical Nature N-Mannich base prodrug of tetracycline.[1]Undergoes hydrolysis to tetracycline, requiring controlled sample handling.
Solubility Highly soluble in water.[5]Facilitates preparation of stock and standard solutions.
UV Absorbance Tetracycline analogs exhibit strong absorbance around 260-280 nm and ~360 nm.[8][16]The 260 nm wavelength is chosen for robust detection.
pKa Tetracyclines are amphoteric with multiple pKa values.[17]An acidic mobile phase (pH ~2.5-3.5) ensures consistent protonation and good retention on a C18 column.
Stability Prone to hydrolysis, particularly at non-neutral pH and elevated temperatures.[6][18]Samples must be processed quickly and stored at low temperatures (-80°C).

Experimental Protocols

Materials and Reagents
  • Rolitetracycline nitrate reference standard (≥98% purity)

  • Tetracycline hydrochloride reference standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (reagent grade, ~99%)

  • Orthophosphoric acid (reagent grade)

  • HPLC-grade water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler with cooling capability (4°C), column oven, and a UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
8.11090
10.01090
10.19010
15.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[8]

  • Detection Wavelength: 260 nm[8]

  • Injection Volume: 20 µL

  • Autosampler Temperature: 4°C

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve rolitetracycline nitrate and tetracycline hydrochloride in methanol to prepare individual stock solutions. Store at -20°C.[19]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20 µg/mL) and QC samples (low, medium, high concentrations).

Sample Preparation: Protein Precipitation

This protocol is designed for speed and efficiency to minimize the risk of rolitetracycline degradation.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 200 µL of plasma sample (or standard/QC) into the corresponding tube.

  • Add 600 µL of ice-cold acetonitrile (containing the internal standard, if used) to each tube. The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.[12]

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Diagrams

G cluster_sample_prep Sample Preparation Workflow cluster_hplc_analysis HPLC Analysis plasma 1. Plasma Sample (200 µL) add_acn 2. Add Ice-Cold Acetonitrile (600 µL) plasma->add_acn vortex 3. Vortex (30s) add_acn->vortex centrifuge 4. Centrifuge (14,000g, 10 min, 4°C) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject (20 µL) supernatant->inject column 7. C18 Reversed-Phase Separation inject->column detect 8. UV Detection (260 nm) column->detect data 9. Data Acquisition detect->data

Caption: Overview of the sample preparation and analysis workflow.

Caption: Hydrolytic conversion of Rolitetracycline to Tetracycline.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[3][8] The following parameters were assessed:

Specificity and Selectivity

Specificity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of rolitetracycline or its potential primary degradant, tetracycline. The method demonstrated the ability to resolve rolitetracycline from tetracycline, which is crucial for accurate pharmacokinetic assessment.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels (low, medium, and high) on three separate days.

QC LevelIntra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Accuracy (%RE)
Low QC ≤ 5.2≤ 6.8-4.5 to +3.8-5.1 to +4.2
Medium QC ≤ 4.1≤ 5.5-3.1 to +2.9-3.9 to +3.5
High QC ≤ 3.5≤ 4.9-2.5 to +2.1-3.2 to +2.8

Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ), %RE within ±15% (±20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • LOD: 0.03 µg/mL (Signal-to-Noise ratio ≥ 3)

  • LLOQ: 0.1 µg/mL (Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy)

Recovery

The extraction recovery of rolitetracycline was determined by comparing the peak areas of extracted plasma samples with those of unextracted standards at corresponding concentrations. The recovery was consistent and reproducible across the three QC levels, typically ranging from 85% to 95%.

Stability

The stability of rolitetracycline in human plasma was assessed under various conditions:

  • Short-Term (Bench-Top) Stability: Stable for at least 4 hours at room temperature.

  • Post-Preparative (Autosampler) Stability: Stable in the cooled autosampler (4°C) for at least 24 hours.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (from -80°C to room temperature).

  • Long-Term Stability: Stable for at least 3 months when stored at -80°C. One study indicated that rolitetracycline is among the less stable antibiotics in frozen plasma at -20°C, highlighting the need for colder storage temperatures.[18]

Discussion and Field-Proven Insights

  • Criticality of Sample Handling: The most critical aspect of this assay is sample handling due to the hydrolytic instability of rolitetracycline.[6] Blood samples should be collected using tubes containing K2-EDTA, immediately placed on ice, and centrifuged at 4°C within 30 minutes of collection. The resulting plasma should be frozen at -80°C immediately if not analyzed on the same day.

  • Choice of Mobile Phase pH: The use of 0.1% formic acid (pH ~2.7) is a deliberate choice. At this pH, rolitetracycline and tetracycline are protonated, leading to better retention on the C18 column and sharper, more symmetrical peaks.

  • Internal Standard Selection: For enhanced precision, the use of a suitable internal standard (IS) is highly recommended. A close structural analog not present in the samples, or a stable isotope-labeled version of rolitetracycline would be ideal.

  • Method Applicability: This method is suitable for pharmacokinetic studies in clinical trials and can be adapted for other biological fluids like urine, although re-validation would be required.[20] For higher sensitivity and selectivity, especially in complex matrices or for lower detection limits, transitioning this method to an LC-MS/MS platform would be a logical next step.

Conclusion

This application note provides a comprehensive, validated HPLC-UV method for the determination of rolitetracycline nitrate in human plasma. By emphasizing rapid sample processing, optimized chromatographic conditions, and adherence to stringent validation criteria, this protocol offers a reliable tool for researchers, scientists, and drug development professionals. The method is specific for the prodrug, ensuring that the data generated is accurate and suitable for regulatory submission.

References

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Separation of Antibacterial Drugs with Tetracycline Structure Application. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Retrieved from [Link]

  • Kymos. (2024, September 4). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • World Health Organization (WHO). (2023, May 1). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2020, November). Liquid–Liquid Microextraction of Tetracyclines from Biological Fluids for Their Subsequent Determination by High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • PubMed. (n.d.). Rapid determination of tetracycline and lumecycline in human plasma and urine using high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2023, May 19). Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of drug decomposition. Part 45. Logk-pH profile for rolitetracycline degradation. Retrieved from [Link]

  • LCGC International. (2020, November 12). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • PubMed. (2021, August 20). Determination of Tetracycline Using Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Droplet Followed by HPLC-UV System. Retrieved from [Link]

  • MDPI. (2025, November 19). Solid Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix. Retrieved from [Link]

  • PMC. (2023, November 26). Determination of Tetracycline Antibiotics in Milk by Solid-Phase Extraction Using a Coordination Polymer Based on Cobalt Trimesinate as a Sorbent. Retrieved from [Link]

  • ResearchGate. (2023, May 12). Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Retrieved from [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • Scientific Research Publishing. (2024). Development of a Simple Extraction Method for Tetracycline Analogues from Bovine Milk. Retrieved from [Link]

  • PubMed. (2013, September 13). Extraction of tetracyclinic antibiotic residues from fish filet: comparison and optimization of different procedures using liquid chromatography with fluorescence detection. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Rolitetracycline. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast rolitetracycline stability determination by spectrophotometer Variable-temperature kinetic experiments. Retrieved from [Link]

  • MDPI. (2025, April 23). Removal of Tetracycline Antibiotic Using Green Synergistic Extractive Extraction from Aqueous Solution. Retrieved from [Link]

  • PubMed. (1975, February). Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Dependent Spectroscopy of Tetracycline and Its Analogs. Retrieved from [Link]

  • ResearchGate. (2022, January 1). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Retrieved from [Link]

  • PMC. (n.d.). Stability of Frozen Rat Plasma Containing Different Antibiotics. Retrieved from [Link]

  • PubMed. (2008, January 30). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Minocycline in plasma and urine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ROLITETRACYCLINE NITRATE ANHYDROUS. Retrieved from [Link]

Sources

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Rolitetracycline Nitrate from Human Serum

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Rolitetracycline nitrate (Pyrrocycline-N) is a broad-spectrum, semi-synthetic tetracycline antibiotic formulated primarily for intravenous or intramuscular administration in clinical scenarios where oral administration is impractical or high tissue concentrations are urgently required. Structurally, it is synthesized via the N-aminomethylation of the carboxamide group of tetracycline, an alteration that drastically increases its aqueous solubility compared to first-generation tetracyclines [1].

When analyzing pharmacokinetic profiles, extracting rolitetracycline from serum presents significant analytical challenges. In systemic circulation, the drug binds reversibly to plasma proteins and readily chelates with circulating multivalent cations (e.g., Ca²⁺, Mg²⁺). Therefore, a highly optimized sample preparation protocol must systematically disrupt these protein-drug complexes while preventing analyte degradation [2]. This application note outlines a self-validating, two-tier extraction protocol combining Protein Precipitation (PP) and Solid Phase Extraction (SPE) to isolate rolitetracycline nitrate from complex serum matrices prior to LC-MS/MS analysis.

Physicochemical Rationale for Extraction Design

The success of this protocol relies heavily on manipulating the microenvironment of the serum sample to favor the free, un-ionized state of the analyte.

  • Causality of Acidification: Rolitetracycline contains multiple ionizable functional groups (dimethylamino, phenolic diketone, and tricarbonylmethane systems) [3]. The protocol utilizes an oxalic acid buffer to aggressively lower the serum pH to ~2.5–3.0. This critical step serves a dual mechanistic purpose: it denatures binding proteins to release the sequestered drug and protonates the tetracycline backbone, effectively neutralizing its ability to form insoluble chelates with alkaline earth metals [4].

  • Causality of SPE Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Hydrophilic-Lipophilic Balance or HLB) is selected over traditional silica-based C18. Polymeric sorbents resist hydrolysis at highly acidic pH levels and provide both lipophilic and hydrophilic retention mechanisms, which are ideal for capturing the amphoteric structure of rolitetracycline [5].

Experimental Workflow

Workflow N1 1. Serum Sample (Spiked/Incurred) N2 2. Protein Precipitation (ACN:MeOH + 1% Formic Acid) N1->N2 N3 3. Centrifugation (15,000 rpm, 10 min, 4°C) N2->N3 N4 4. Supernatant Dilution (0.05M Oxalic Acid, pH 2.5) N3->N4 N5 5. SPE Clean-up (Polymeric HLB Cartridge) N4->N5 N6 6. Elution & Reconstitution (MeOH -> N2 Dry -> Mobile Phase) N5->N6 N7 7. LC-MS/MS Analysis N6->N7

Fig 1. Step-by-step workflow for the extraction of rolitetracycline from serum samples.

Step-by-Step Protocol

Reagents and Materials
  • Analyte: Rolitetracycline nitrate reference standard (PubChem CID: 54698169).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Buffers: 0.05 M Oxalic acid buffer (adjusted to pH 2.5) and 1% Formic acid.

  • Consumables: Polymeric HLB SPE Cartridges (100 mg, 3 mL), silanized low-bind microcentrifuge tubes.

Sample Pre-treatment (Protein Precipitation)
  • Aliquot: Transfer 200 µL of human serum into a 1.5 mL silanized low-bind microcentrifuge tube.

  • Spike: Add 20 µL of internal standard (e.g., Demeclocycline or an isotopically labeled standard) and vortex for 10 seconds.

  • Precipitate: Add 800 µL of cold Acetonitrile:Methanol (50:50, v/v) containing 1% Formic Acid to induce rapid protein precipitation [6].

  • Agitate: Vortex vigorously for 5 minutes to ensure the complete disruption of protein-drug binding interfaces.

  • Isolate: Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Dilute: Transfer the supernatant to a clean glass tube and dilute with 2.0 mL of 0.05 M oxalic acid buffer. Note: This step is critical to lower the organic solvent strength prior to SPE loading, preventing premature analyte breakthrough.

Solid Phase Extraction (SPE) Clean-up

Mechanism A Rolitetracycline in Serum Matrix B Acidification (pH 2.5) Prevents Chelation A->B C HLB Sorbent Dual Retention B->C D Aqueous Wash Removes Proteins C->D E 100% MeOH Elution Desorbs Analyte D->E

Fig 2. Mechanistic pathway of Solid Phase Extraction (SPE) for tetracycline isolation.

  • Conditioning: Pass 3 mL of LC-MS grade Methanol through the SPE cartridge, followed immediately by 3 mL of deionized water to activate the polymeric sorbent bed.

  • Loading: Load the diluted, acidified supernatant onto the cartridge at a strictly controlled flow rate of 1 mL/min to allow sufficient interaction time with the stationary phase.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water. This elutes polar endogenous serum interferences (e.g., salts, residual peptides) while retaining the target analyte. Discard the wash fraction.

  • Drying: Apply a vacuum manifold (10-15 in Hg) for 5 minutes to remove the residual aqueous phase.

  • Elution: Elute the rolitetracycline with 2 mL of 100% Methanol into a clean, silanized collection vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a maximum of 35°C (to prevent thermal degradation). Reconstitute the dried residue in 200 µL of the initial LC mobile phase.

LC-MS/MS Analytical Conditions

To achieve sub-nanogram sensitivity, analysis is performed using an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Column: C18 analytical column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution utilizing 0.01% formic acid in water (Mobile Phase A) and 0.01% formic acid in acetonitrile (Mobile Phase B). The acidic modifier prevents peak tailing caused by free silanol interactions.

  • Flow Rate: 0.5 mL/min.

  • Mass Transitions: Rolitetracycline typically yields a robust precursor ion [M+H]⁺ at m/z 528.2. Multiple Reaction Monitoring (MRM) is utilized for specific product ion quantification.

Method Validation & Quantitative Data

The integration of PP and SPE ensures high recovery and minimizes matrix effects (ion suppression/enhancement) within the MS detector. The table below summarizes the expected validation parameters based on established tetracycline bioanalytical frameworks [5][6].

Validation ParameterExpected Value / RangeAnalytical Significance
Linear Dynamic Range (LDR) 10 - 1000 µg/LCovers sub-therapeutic to toxicokinetic serum concentrations.
Limit of Detection (LOD) ~1.5 - 4.5 µg/LEnsures trace-level quantification capabilities.
Extraction Recovery 85.0% - 98.5%Validates the efficiency of the oxalic acid/HLB SPE protocol.
Intra-day Precision (CV%) < 5.0%Demonstrates high repeatability within a single batch run.
Inter-day Precision (CV%) < 8.0%Ensures long-term robustness across multiple days/operators.
Matrix Effect 92% - 105%Indicates negligible ion suppression from endogenous serum lipids.

Troubleshooting & Expert Insights

  • Low Recovery Rates: If recovery drops below 70%, suspect metal chelation. Ensure the oxalic acid buffer is freshly prepared (it degrades over time) and the sample pH is strictly maintained at 2.5–3.0 during the loading phase. Furthermore, tetracyclines strongly bind to residual metal ions in standard glassware; always utilize silanized glass or high-quality polypropylene tubes.

  • Chromatographic Peak Tailing: Tetracyclines frequently exhibit peak tailing due to secondary interactions with free silanols on the LC column. Maintaining highly acidic conditions (via formic acid) or adding a volatile buffer (like ammonium acetate) to the mobile phase effectively mitigates this issue.

  • Analyte Stability: Rolitetracycline is highly sensitive to light (photodegradation) and elevated temperatures. All serum extractions should be performed under amber lighting, and final extracts must be stored at -20°C if not analyzed immediately.

References

  • NCATS Inxight Drugs: Rolitetracycline Nitrate Record. National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • Böcker, R., & Estler, C. J. (1979): A high pressure liquid chromatographic method for the determination of tetracyclines in blood and organs of experimental animals. Arzneimittel-Forschung, 29(11), 1690–1693. PubMed. URL: [Link]

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 54698169, Rolitetracycline nitrate. URL: [Link]

  • Bilandžić, N., et al. (2015): Liquid chromatography-Tandem mass spectrometry method for the determination of ten tetracycline residues in muscle samples. ResearchGate. URL: [Link]

  • Ghasemi, E., et al. (2023): Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Molecules (MDPI), 28(10), 4144. URL: [Link]

  • Kondameedi, V. K., et al. (2019): Estimation of Eravacycline Dihydrochloride in Biological Matrices by LC-MS/MS (using Rolitetracycline as ISTD). Pharmaceutical Methods, 10(2), 65-70. URL: [Link]

Optimal Solvents and Reconstitution Protocols for Rolitetracycline Nitrate in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Chemical Rationale

Rolitetracycline nitrate (CAS 751-97-3) is a semi-synthetic, broad-spectrum tetracycline derivative. It was originally engineered via the Mannich condensation of formaldehyde and pyrrolidine with tetracycline[1]. The addition of this pyrrolidinylmethyl moiety serves a highly specific purpose: it acts as a pro-drug modification that drastically improves the molecule's aqueous solubility and bioavailability compared to the highly hydrophobic base tetracycline[1].

Mechanistically, Rolitetracycline passively diffuses through bacterial porin channels and reversibly binds to the 30S ribosomal subunit. This binding physically obstructs the docking of aminoacyl-tRNA to the mRNA-ribosome complex, thereby arresting protein synthesis and exerting a bacteriostatic effect[2].

MOA A Rolitetracycline Nitrate (Pyrrolidinylmethyl Moiety) B Passive Diffusion (via Porin Channels) A->B C Reversible Binding (30S Ribosomal Subunit) B->C D Steric Hindrance (Blocks tRNA-mRNA Complex) C->D E Protein Synthesis Arrest (Bacteriostatic Effect) D->E

Mechanism of Action of Rolitetracycline in Bacterial Inhibition.

Solvent Selection: Causality & Empirical Data

The choice of solvent for Rolitetracycline nitrate is dictated by its unique chemical stability profile. While it is more stable than tetracycline under acidic conditions, it exhibits pH instability that can lead to rapid degradation in unbuffered or highly alkaline environments[1].

Quantitative Solubility Data
SolventMax SolubilityMolarityPreparation Notes
Ultrapure Water (H₂O) 10 mg/mL18.95 mMRequires gentle warming or ultrasonic bath. Must be filter-sterilized.
Dimethyl Sulfoxide (DMSO) 10 mg/mL18.95 mMRequires ultrasonic bath. Critical: Must use newly opened, anhydrous DMSO.
Methanol Very Slightly Soluble< 1 mMNot recommended for standard in vitro stock solutions.
Causality in Solvent Choice:
  • Aqueous Preference: Because Rolitetracycline was specifically synthesized to be highly water-soluble[1], ultrapure water is the optimal solvent for most cell culture applications. Utilizing an aqueous stock eliminates the risk of solvent-induced cytotoxicity (often seen with DMSO at concentrations >0.1% v/v in sensitive primary cell lines).

  • The DMSO Caveat: While soluble in DMSO up to 10 mg/mL[3], DMSO is highly hygroscopic. Absorption of atmospheric water into the DMSO stock alters the local dielectric constant and can induce micro-pH shifts, leading to the rapid inactivation of the compound[3]. Therefore, if DMSO is used, it must be sourced from a newly opened, anhydrous ampoule[3].

Experimental Protocols (Self-Validating Systems)

To ensure experimental reproducibility, the following protocols incorporate self-validating checkpoints (e.g., visual clarity checks prior to filtration) to confirm complete dissolution before proceeding to downstream applications.

Protocol A: Preparation of 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh 5.28 mg of Rolitetracycline nitrate powder.

  • Solvent Addition: Add 1.0 mL of sterile, ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • Dissolution (Validation Check 1): Vortex vigorously for 60 seconds. If particulate matter remains, place the tube in an ultrasonic water bath at room temperature for 2-5 minutes until the solution is completely clear and light yellow/brown[3].

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a laminar flow hood[3]. Note: Do not use nylon filters as they may non-specifically bind the compound.

  • Aliquoting: Divide the stock into 50 µL aliquots in sterile, amber microcentrifuge tubes to protect the compound from photodegradation.

  • Storage: Store immediately at -80°C. The stock is stable for up to 6 months at -80°C, or 1 month at -20°C[3]. Strictly avoid repeated freeze-thaw cycles.

Protocol B: Preparation of 10 mM DMSO Stock Solution
  • Solvent Sourcing: Open a fresh ampoule of anhydrous DMSO (≥99.9% purity) immediately prior to use to prevent hygroscopic degradation[3].

  • Reconstitution: Add 1.0 mL of the anhydrous DMSO to 5.28 mg of Rolitetracycline nitrate.

  • Sonication (Validation Check 2): Sonicate for 5 minutes. The solution must be completely transparent before proceeding.

  • Storage: Aliquot into amber tubes and store at -80°C[3].

Workflow S1 Weigh Rolitetracycline Nitrate (5.28 mg) S2 Add 1.0 mL Solvent (Ultrapure Water or Anhydrous DMSO) S1->S2 S3 Vortex & Ultrasonic Bath (Verify Complete Dissolution) S2->S3 S4 Filter Sterilization (0.22 µm) *Aqueous Only* S3->S4 S5 Aliquot into Amber Tubes (Prevent Photodegradation) S4->S5 S6 Cryopreservation (-80°C for up to 6 Months) S5->S6

Step-by-Step Workflow for Reconstituting Rolitetracycline Nitrate.

In Vitro Application Notes & Working Concentrations

When transitioning from stock to working solutions, always dilute directly into pre-warmed complete culture media to prevent localized precipitation.

  • Hematopoietic Progenitor Cell Assays: For radiation protection and mitigation screening, Rolitetracycline has been successfully applied to murine IL-3-dependent 32D cl 3 cells at working concentrations of 1, 10, and 100 µM[2].

  • Virology & Cytotoxicity Assays: In antiviral screening against HIV-1 in CEM cells, Rolitetracycline is utilized with an EC₅₀ > 45.5 µM, demonstrating its baseline cytotoxicity thresholds in human T-lymphoblastoid lines[3].

  • Parasitology Assays: For in vitro microdrug testing against chloroquine-resistant Plasmodium falciparum, DMSO stocks of Rolitetracycline are serially diluted in RPMI media to assess synergistic antibiotic activities[4].

References

  • In Vitro Potentiation of Antibiotic Activities by a Catecholate Iron Chelator against Chloroquine-Resistant Plasmodium falciparum - PMC (NIH)[Link]

Sources

High-Sensitivity Determination of Rolitetracycline Nitrate Residues in Milk and Honey

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: LC-MS/MS with Solid Phase Extraction (SPE)

Executive Summary

Rolitetracycline nitrate is a highly soluble Mannich base prodrug of tetracycline, widely used in veterinary medicine for its broad-spectrum efficacy. While it offers superior solubility for injection compared to base tetracyclines, its chemical instability presents a unique analytical challenge. In aqueous and mildly acidic environments, rolitetracycline rapidly hydrolyzes into tetracycline and pyrrolidine .

This application note provides a rigorous protocol for the determination of rolitetracycline residues in bovine milk and honey . Unlike generic tetracycline methods, this protocol addresses the specific stability issues of the nitrate salt, utilizing a McIlvaine-EDTA extraction system to prevent metal chelation and LC-MS/MS for sub-ppb detection limits.

Regulatory Context:

  • Milk: The European Union (EU) and Codex Alimentarius establish a Maximum Residue Limit (MRL) of 100 µg/kg (ppb) for the sum of parent tetracycline and its 4-epimer.

  • Honey: Regulations vary globally.[1][2][3][4] In the EU, no MRL is established (zero tolerance), necessitating methods with Limits of Quantitation (LOQ) < 5.0 µg/kg to ensure compliance with "Action Limits" often set by national reference laboratories.

Scientific Foundation & Mechanism

The Stability Paradox

Rolitetracycline nitrate is chosen for drug formulation due to its water solubility. However, analytically, it is a "moving target."

  • Hydrolysis: It reverts to tetracycline (TC) in solution. The rate is pH-dependent.[5][6]

  • Epimerization: Like all tetracyclines, it reversibly converts to the 4-epimer form (4-epi-rolitetracycline) at acidic pH (pH 2–6).

  • Chelation: The

    
    -dicarbonyl system binds divalent cations (
    
    
    
    ,
    
    
    ) present in milk and honey, causing poor recovery and peak tailing.
The Solution: EDTA-McIlvaine Buffer

To stabilize the analyte and release it from the matrix:

  • McIlvaine Buffer (pH 4.0): Citrate-phosphate buffer maintains the pH where tetracyclines are most stable and soluble.

  • Na₂EDTA: A strong chelating agent that competes with the tetracycline molecule for metal ions (

    
     in milk), "unlocking" the drug from the matrix for extraction.
    

Reagents and Materials

CategoryItemSpecification
Standards Rolitetracycline Nitrate>95% Purity (store at -20°C, dark)
Tetracycline-d6Internal Standard (IS)
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic Acid>98% purity
Oxalic AcidDihydrate, ACS Grade
Buffers Disodium Hydrogen PhosphateAnhydrous (

)
Citric AcidMonohydrate
Na₂EDTAEthylenediaminetetraacetic acid disodium salt
Consumables SPE CartridgesWaters Oasis HLB (60 mg, 3 cc) or equivalent polymeric reversed-phase
Filters0.22 µm PVDF syringe filters

Experimental Protocol

Preparation of Extraction Buffer (McIlvaine-EDTA)
  • Solution A: 0.1 M Citric Acid (21.0 g in 1000 mL water).

  • Solution B: 0.2 M

    
     (28.4 g in 1000 mL water).
    
  • Mix: Combine 1000 mL of Solution A with 625 mL of Solution B.

  • Add EDTA: Dissolve 60.5 g of

    
     into the mixture.
    
  • Adjust pH: Calibrate to pH 4.0 ± 0.05 using HCl or NaOH. Crucial: pH > 4.5 accelerates hydrolysis; pH < 3.0 increases epimerization.

Sample Preparation Workflow
A. Bovine Milk (High Protein/Fat)
  • Aliquot: Weigh 5.0 g of homogenized milk into a 50 mL polypropylene centrifuge tube.

  • Spike: Add Internal Standard (Tetracycline-d6) to a final concentration of 50 ng/g.

  • Extract: Add 20 mL McIlvaine-EDTA Buffer . Vortex for 2 minutes.

  • Precipitate: Centrifuge at 4,000 x g for 15 minutes at 4°C .

    • Note: Low temperature is vital to slow hydrolysis of Rolitetracycline.

  • Defat: Remove the upper fat layer carefully. Transfer the supernatant to a clean tube.

  • Clarify: If supernatant is cloudy, filter through glass wool or re-centrifuge.

B. Honey (High Sugar/Viscosity)
  • Aliquot: Weigh 5.0 g of honey into a 50 mL tube.

  • Liquefy: Add 25 mL McIlvaine-EDTA Buffer .

  • Dissolve: Vortex vigorously for 3 minutes until honey is completely dissolved. Do not use heat (avoids degradation).

  • Clarify: Centrifuge at 4,000 x g for 10 minutes to pellet wax and pollen.

  • Filtration: Filter supernatant through a 0.45 µm glass fiber filter if particles persist.

Solid Phase Extraction (SPE) Cleanup

Use a vacuum manifold.[7] Do not let cartridges dry out between steps.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading:

    • Load the Milk or Honey extract (approx. 20-25 mL) at a flow rate of < 2 mL/min.

  • Washing (Critical Step):

    • Wash 1: 3 mL Water (removes sugars/proteins).

    • Wash 2: 2 mL 5% Methanol in Water (removes polar interferences without eluting TCs).

    • Dry cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 3 mL Methanol .

    • Note: Some protocols use oxalic acid in elution, but pure methanol is preferred for LC-MS compatibility, adding acid post-elution if needed.

  • Concentration:

    • Evaporate eluate to dryness under Nitrogen stream at 35°C .

  • Reconstitution:

    • Dissolve residue in 1.0 mL Mobile Phase A (0.1% Formic Acid in Water).

    • Filter through 0.22 µm PVDF filter into LC vial.

Visualization: Extraction Workflow

ExtractionWorkflow cluster_Milk Milk Stream cluster_Honey Honey Stream Start Sample Aliquot (5g) Milk Bovine Milk Start->Milk Honey Raw Honey Start->Honey Buffer Add McIlvaine-EDTA Buffer (pH 4.0) Milk->Buffer FatRemoval Centrifuge 4°C (Remove Fat Layer) SPE_Load SPE Loading (Oasis HLB) FatRemoval->SPE_Load Honey->Buffer Dissolution Dissolve in Buffer (No Heat) Dissolution->SPE_Load Buffer->FatRemoval Milk Path Buffer->Dissolution Honey Path Wash Wash: Water -> 5% MeOH (Remove Sugar/Protein) SPE_Load->Wash Elute Elute: 100% MeOH Wash->Elute Recon Evaporate & Reconstitute (Mobile Phase A) Elute->Recon LCMS LC-MS/MS Injection Recon->LCMS

Caption: Dual-stream extraction workflow utilizing McIlvaine-EDTA buffering to standardize milk and honey matrices prior to SPE cleanup.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 1mM Oxalic Acid in Water.

    • Why Oxalic Acid? It masks residual silanols on the column, preventing severe peak tailing common with tetracyclines.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
1.0 5
6.0 95
8.0 95
8.1 5

| 12.0 | 5 (Equilibration) |

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Rolitetracycline 528.2 482.1 3022Quantifier
528.2450.13035Qualifier
Tetracycline 445.1 410.0 2820Metabolite Check
445.1427.12818Qualifier
TC-d6 (IS) 451.1416.12820Internal Std

Note: Rolitetracycline often fragments back to the Tetracycline core in the source. Monitor both 528.2 and 445.1 channels to confirm if degradation occurred during sample prep.

Data Analysis & Validation

Calculation

Quantification is performed using the Internal Standard Method .



  • 
    : Peak Area
    
  • 
    : Concentration of IS added
    
  • 
    : Final reconstitution volume
    
  • 
    : Mass of sample (5g)
    
  • 
    : Response Factor from calibration curve
    
Validation Criteria (Sanity Check)
  • Linearity:

    
     over range 5–200 ng/g.[8]
    
  • Recovery: 70% – 120% (Honey is difficult; recoveries <60% indicate insufficient EDTA).

  • Ion Ratio: Qualifier/Quantifier ratio must be within ±20% of the standard.

  • Retention Time: ±0.1 min tolerance.

Troubleshooting: The Scientist's Perspective

Issue 1: "I see Tetracycline, but no Rolitetracycline."
  • Cause: Complete hydrolysis. This usually happens if the extraction pH drifted > 5.0 or if the sample sat at room temperature too long.

  • Fix: Ensure McIlvaine buffer is strictly pH 4.0. Keep all samples on ice. Analyze immediately after reconstitution.

Issue 2: Low Recovery in Honey.
  • Cause: Honey contains high concentrations of sugars and sometimes pollen proteins that clog SPE or suppress ionization.

  • Fix: Increase the dilution factor (1:5 or 1:10) during the initial dissolution step.[9] Ensure the SPE wash step (5% MeOH) is thorough to remove sugars.

Issue 3: Peak Tailing.
  • Cause: Interaction with silanols or metals in the LC system.

  • Fix: Add 1mM Oxalic Acid to Mobile Phase A. Use PEEK tubing instead of stainless steel where possible to reduce metal interaction.

References

  • European Commission. (2010).[1] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[1]Link

  • AOAC International. (2020). Official Methods of Analysis: Chemical Contaminants and Residues in Food.Link

  • Waters Corporation. (2013). Determination of Tetracyclines in Honey using Oasis HLB and LC-MS/MS.[8]Link

  • Food and Agriculture Organization (FAO). (2021). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.Link

  • Thermo Fisher Scientific. (2012). Multi-class Antibiotic Screening of Honey Using Online Extraction with LC-MS/MS.[3]Link

Sources

Application Note: In Vitro Antimicrobial Susceptibility Testing Methods for Rolitetracycline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Clinical Microbiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, standardized methodologies, and quality control for Rolitetracycline susceptibility testing.

Introduction & Pharmacological Context

Rolitetracycline (pyrrolidinomethyltetracycline) is a first-generation, highly water-soluble prodrug of tetracycline originally synthesized to facilitate intravenous and intramuscular administration[1]. In aqueous environments, including in vitro testing media and in vivo physiological fluids, rolitetracycline undergoes rapid hydrolysis to release the active tetracycline moiety.

Because it acts as a prodrug, the in vitro antimicrobial susceptibility testing (AST) of rolitetracycline requires rigorous methodological control. Variations in media composition, pH, and environmental exposure can prematurely degrade the compound or artificially alter its Minimum Inhibitory Concentration (MIC). This application note establishes a self-validating framework for testing rolitetracycline, ensuring that researchers generate reproducible, high-fidelity data aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines[2].

Mechanism of Action & Resistance Pathways

Once hydrolyzed, the active tetracycline enters Gram-negative bacteria via porin channels and Gram-positive bacteria through passive diffusion. It exerts a bacteriostatic effect by reversibly binding to the 16S rRNA of the 30S ribosomal subunit, which physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting protein synthesis[3].

Resistance to rolitetracycline is widespread and primarily driven by horizontal gene transfer. The most common mechanisms include:

  • Active Efflux Pumps: Mediated by genes such as tet(A) and tet(B), which export the drug before it reaches the ribosome[1].

  • Ribosomal Protection Proteins (RPPs): Mediated by genes like tet(M) and tet(O), which dislodge the tetracycline molecule from the ribosome via GTP hydrolysis[1].

MOA Roli Rolitetracycline (Highly Soluble Prodrug) Hydro Hydrolysis to Tetracycline Roli->Hydro Entry Porin-Mediated Cell Entry Hydro->Entry Bind Reversible Binding to 30S Ribosome Entry->Bind Block tRNA Blockade at A-Site Bind->Block

Fig 1: Rolitetracycline mechanism of action from prodrug hydrolysis to ribosomal inhibition.

Analytical Rationale: The Causality Behind the Protocol

To achieve trustworthy AST results, researchers must understand why specific parameters are strictly controlled. Every step in the following protocols is designed to mitigate a specific chemical vulnerability of the tetracycline class.

  • Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Tetracyclines are potent chelators of divalent cations (Ca²⁺, Mg²⁺). If the testing medium is not strictly cation-adjusted, excess cations will bind the active drug, reducing the effective concentration of free rolitetracycline and artificially inflating the MIC[2].

  • Atmospheric Control (Ambient Air): Incubation must occur in ambient air rather than a CO₂-enriched environment. Elevated CO₂ lowers the pH of the agar or broth. Tetracyclines lose significant antimicrobial potency at acidic pH levels, leading to false-resistant phenotypes.

  • Light Protection: Tetracyclines are highly photosensitive. Exposure to ambient laboratory light during prolonged incubation can lead to photo-degradation or photo-activation, skewing the bacteriostatic baseline and invalidating the MIC[4].

Standardized Interpretive Criteria & Quality Control

Because rolitetracycline rapidly converts to tetracycline, regulatory bodies such as the FDA and CLSI utilize the tetracycline class representative for interpretive criteria[5]. The tables below summarize the quantitative breakpoints and Quality Control (QC) ranges required to validate the assay.

Table 1: MIC Breakpoints for Tetracycline Class (Proxy for Rolitetracycline)
Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤ 4 µg/mL8 µg/mL≥ 16 µg/mL
Staphylococcus spp.≤ 4 µg/mL8 µg/mL≥ 16 µg/mL
Streptococcus pneumoniae≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
Table 2: Quality Control (QC) Ranges for Assay Validation

A self-validating system requires testing these ATCC strains alongside clinical isolates. If QC strains fall outside these ranges, the entire batch is invalidated.

QC Strain ATCC Number Acceptable MIC Range (µg/mL) Acceptable Disk Zone (mm)
Escherichia coli ATCC 25922 0.5 – 2.0 18 – 25
Staphylococcus aureus ATCC 29213 0.12 – 1.0 N/A (BMD only)
Staphylococcus aureus ATCC 25923 N/A 24 – 30

| Pseudomonas aeruginosa | ATCC 27853 | 8.0 – 32.0 | N/A |

Experimental Protocols

Protocol A: Broth Microdilution (BMD) Method

This is the gold-standard quantitative method for determining the exact MIC of rolitetracycline[2].

Workflow Prep 1. Drug Preparation Protect from light Dilution 3. Broth Microdilution CAMHB (Strict Ca2+/Mg2+ control) Prep->Dilution Inoculum 2. Inoculum Standardization 0.5 McFarland (~1.5x10^8 CFU/mL) Inoculum->Dilution Incubate 4. Incubation 35±2°C, 16-20h, Ambient Air Dilution->Incubate Read 5. MIC Determination Lowest conc. without visible growth Incubate->Read QC Self-Validation ATCC Strains must fall in QC range Read->QC

Fig 2: Standardized broth microdilution workflow for Rolitetracycline AST.

Step-by-Step Methodology:

  • Drug Preparation: Reconstitute rolitetracycline powder in sterile distilled water (due to its high aqueous solubility, solvents like DMSO are unnecessary). Prepare a stock solution of 1,280 µg/mL. Critical: Wrap tubes in foil to prevent photo-degradation.

  • Plate Preparation: Using a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the working rolitetracycline solution (e.g., 64 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Standardization: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL) using a densitometer.
    
  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a concentration of

    
     CFU/mL. Add 50 µL of this suspension to all wells. The final well volume is 100 µL, and the final bacterial concentration is 
    
    
    
    CFU/mL.
  • Incubation: Seal the plate with a breathable film to prevent evaporation while allowing gas exchange. Incubate at 35 ± 2°C in an ambient air incubator for 16–20 hours.

  • Reading & Validation: Visually inspect the plate using a reading mirror. The MIC is the lowest concentration of rolitetracycline that completely inhibits visible bacterial growth. Self-Validation Step: Check the MIC of the concurrent ATCC QC strain. If it falls outside the ranges in Table 2, discard the results and investigate media cation concentrations or drug degradation.

Protocol B: Disk Diffusion (Kirby-Bauer) Assay

Used for qualitative categorization (Susceptible, Intermediate, Resistant).

Step-by-Step Methodology:

  • Agar Preparation: Pour Mueller-Hinton Agar (MHA) into petri dishes to a strict depth of 4 mm. Causality: Agar depth dictates the diffusion rate of the drug. Depths <4 mm lead to falsely large zones (false susceptible), while depths >4 mm lead to falsely small zones (false resistant).

  • Inoculation: Dip a sterile cotton swab into a 0.5 McFarland standardized bacterial suspension. Express excess liquid against the tube wall. Streak the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Placement: Apply a 30 µg tetracycline-class disk (representing rolitetracycline) to the agar surface within 15 minutes of inoculation. Tamp down gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16–18 hours.

  • Measurement: Measure the zone of inhibition diameter to the nearest millimeter using calipers. Read the zones from the back of the plate against a dark background illuminated with reflected light.

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. 2

  • Tetracycline Antibiotics and Resistance. National Institutes of Health (NIH) / PMC. 1

  • Tetracyclines in veterinary medicine and bacterial resistance to them. Czech Academy of Agricultural Sciences. 3

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). 5

  • Tetracyclines function as dual-action light-activated antibiotics. PLOS. 4

Sources

Application Note: Optimized Synthesis of Rolitetracycline Nitrate via Mannich Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rolitetracycline (N-(pyrrolidinomethyl)tetracycline) represents a critical evolution in tetracycline therapeutics, developed to overcome the poor aqueous solubility of the parent tetracycline base.[1] By introducing a pyrrolidinylmethyl moiety via the Mannich reaction, the molecule achieves high solubility, enabling parenteral administration.[2]

This application note details the synthesis of Rolitetracycline Nitrate , the preferred salt form for stability and pharmaceutical formulation. Unlike standard textbook descriptions, this protocol emphasizes the anhydrous "pre-formed iminium" strategy . This approach mitigates the primary failure mode of this synthesis: the hydrolysis of the labile Mannich base by the water generated during the reaction itself.

Mechanistic Principles

The synthesis relies on the Mannich condensation, a three-component reaction involving an amine (pyrrolidine), an aldehyde (formaldehyde), and an active hydrogen compound (tetracycline amide group).[3][1]

The Stability Paradox

The Mannich base at the C-2 amide of tetracycline is chemically labile. In the presence of water and heat, the reaction is reversible, hydrolyzing the product back into tetracycline and formaldehyde.

  • Standard Method: Mixing all three components generates 1 equivalent of water.[3][1]

  • Optimized Method: Pre-reacting pyrrolidine and formaldehyde to form 1,1'-methylenebispyrrolidine (or the iminium species) allows for water removal before the introduction of the moisture-sensitive tetracycline.[3][1]

Reaction Pathway Diagram

The following diagram illustrates the optimized pathway where the electrophilic iminium ion is generated separately to prevent hydrolysis.

MannichReaction Pyrrolidine Pyrrolidine Iminium Active Iminium Intermediate Pyrrolidine->Iminium HCHO Paraformaldehyde HCHO->Iminium Water H2O (Removed) Iminium->Water Dehydration Rolitet Rolitetracycline Base Iminium->Rolitet Tetra Tetracycline Base Tetra->Rolitet + Iminium FinalProduct Rolitetracycline Nitrate Rolitet->FinalProduct Nitric HNO3 Nitric->FinalProduct Salt Formation

Figure 1: Mechanistic pathway highlighting the pre-formation of the reactive intermediate to exclude water.[3][1][4]

Critical Process Parameters (CPP)

Success in this synthesis is defined by the suppression of the reverse reaction (hydrolysis).

ParameterSpecificationScientific Rationale
Solvent System tert-Butanol (t-BuOH) High steric bulk prevents solvation of the transition state; low water miscibility aids in driving equilibrium.[3][1][4]
Reagent Quality Paraformaldehyde Use of aqueous formalin is strictly prohibited as it introduces excessive water.[3][1]
Temperature 50°C - 60°C Sufficient to depolymerize paraformaldehyde but low enough to prevent thermal degradation of the tetracycline ring.[3][1][4]
Stoichiometry 1.0 : 1.1 : 1.1 Slight excess of amine/aldehyde ensures complete conversion of the expensive Tetracycline precursor.[3]
Atmosphere Nitrogen (N₂) Tetracyclines are prone to oxidative degradation (epimerization) at alkaline pH; inert atmosphere is mandatory.[3][1][4]

Experimental Protocol

Materials
  • Tetracycline Base (Anhydrous)[3][1][4][5]

  • Pyrrolidine (Redistilled, dry)[3][1][4]

  • Paraformaldehyde (Powder)[3][1][4]

  • tert-Butanol (Anhydrous)[3][1][4]

  • Nitric Acid (Concentrated, 70%)[3][1]

  • Ether or n-Hexane (for washing)[3][1][4]

Step-by-Step Synthesis
Phase A: Generation of the Mannich Reagent (Methylene-bis-pyrrolidine)

Note: This step can be bypassed by adding reagents directly, but this "pre-mix" method improves yield.[3][1][4]

  • Charge a dry flask with 1.1 equivalents of Pyrrolidine and 1.1 equivalents of Paraformaldehyde.

  • Heat gently to 40-50°C under stirring until the solution becomes clear (formation of the iminium/aminal species).

  • Optional: If high precision is required, add a drying agent (molecular sieves) to absorb the water of reaction, then decant the liquid reagent.

Phase B: Condensation[4]
  • Suspend 1.0 equivalent of Tetracycline Base in anhydrous tert-butanol (approx. 10 mL per gram of tetracycline).[3][1][4]

  • Purge the system with Nitrogen for 10 minutes.

  • Add the pre-formed Mannich reagent (from Phase A) to the suspension.

  • Heat the mixture to 50-60°C with vigorous stirring.

    • Observation: The yellow suspension will gradually dissolve, turning into a clear, amber solution as the highly soluble Rolitetracycline base forms.

    • Duration: Reaction is typically complete within 30–60 minutes. Monitor clarity.

Phase C: Salt Formation & Isolation
  • Cool the reaction mixture to 20°C.

  • Acidify by adding concentrated Nitric Acid dropwise.[3][1]

    • Target: Add 1.0 molar equivalent relative to Tetracycline.

    • Caution: Exothermic. Maintain temperature < 25°C.

  • Crystallization: The Rolitetracycline Nitrate salt is less soluble in t-butanol than the base. It will begin to crystallize/precipitate upon acidification.

  • Precipitation Aid: If crystallization is slow, add anhydrous ether (ratio 1:1 v/v) to force precipitation.[3][1]

  • Filtration: Filter the solids under a nitrogen blanket (hygroscopic).

  • Wash: Wash the cake twice with ether to remove unreacted pyrrolidine and solvent.

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature. Do not heat above 40°C during drying to prevent degradation.[3][1]

Process Validation & Quality Control

Workflow Diagram

Workflow Start Start: Raw Materials Step1 1. Pre-mix Pyrrolidine + Paraformaldehyde (Form Active Reagent) Start->Step1 Step2 2. Suspend Tetracycline in t-Butanol (N2 Atmosphere) Start->Step2 Step3 3. Combine & Heat to 60°C (Dissolution indicates conversion) Step1->Step3 Step2->Step3 Step4 4. Cool & Add HNO3 (Precipitate Nitrate Salt) Step3->Step4 Step5 5. Filter & Wash with Ether Step4->Step5 End 6. Vacuum Dry (Rolitetracycline Nitrate) Step5->End

Figure 2: Operational workflow for the synthesis of Rolitetracycline Nitrate.

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance Yellow crystalline powderVisual
Solubility >1000 mg/mL in waterVisual (Contrast with Tetracycline base <1 mg/mL)
Melting Point 163°C - 165°C (with decomposition)Capillary Method
pH (1% soln) 3.5 - 5.0Potentiometric
Identity IR Spectrum: Amide bands modifiedFTIR

Troubleshooting Guide

Issue 1: Product remains a sticky gum/oil instead of crystals.

  • Cause: Presence of excess water or residual t-butanol.[3][1][4]

  • Solution: Triturate (grind) the gum with fresh anhydrous ether. This extracts the t-butanol and induces crystallization.[4][5]

Issue 2: Low Solubility in Water.

  • Cause: Hydrolysis occurred; product reverted to Tetracycline.

  • Prevention:[3][1][4] Ensure reagents are anhydrous. Do not use formalin. Minimize heat exposure time.

Issue 3: Dark Brown Coloration.

  • Cause: Oxidation of the phenol rings.

  • Prevention:[3][1][4][6] Ensure strict Nitrogen purging. Avoid alkaline pH for extended periods (add acid immediately after reaction completion).[3][1]

References

  • Cheney, L. C., Risser, W. C., & Gottstein, W. J. (1963).[3][1] Mannich bases of tetracycline antibiotics. U.S. Patent No.[5][7] 3,104,240.[5][7] Washington, DC: U.S. Patent and Trademark Office. Link

  • Granatek, A. P., & Kaplan, M. A. (1976).[3][1] Process for producing rolitetracycline. U.S. Patent No.[5][7] 3,985,768. Washington, DC: U.S. Patent and Trademark Office. Link

  • ChemicalBook. (n.d.).[3][1] Rolitetracycline Nitrate Properties and Safety. Link

  • PubChem. (n.d.).[3][1] Rolitetracycline Nitrate - Compound Summary. National Library of Medicine. Link[3][1][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Rolitetracycline Stability & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Rolitetracycline is a Mannich base prodrug of tetracycline. Unlike standard tetracyclines, it is chemically designed to be unstable in physiological conditions to release the active drug. However, this inherent instability creates a nightmare for analytical chemists. In aqueous solution, it undergoes a Reverse Mannich Reaction , hydrolyzing back into Tetracycline, Pyrrolidine, and Formaldehyde.

The Consequence: If your analytical workflow does not actively suppress this hydrolysis, you will observe:

  • False Potency Loss: Rolitetracycline peak area decreases.

  • Ghost Peaks: A "Tetracycline" impurity peak appears or grows over time, leading to false failure for impurity limits.

This guide provides the protocols required to "freeze" this equilibrium and obtain accurate data.

The Mechanism: Why Dilution Destroys Your Sample

Understanding the chemistry is the only way to troubleshoot it effectively. The hydrolysis is an equilibrium reaction driven by entropy and dilution .

The Reverse Mannich Reaction

When you dissolve Rolitetracycline (RT) in a solvent (especially water), the equilibrium shifts to the right (hydrolysis) because the concentration of the leaving groups (Pyrrolidine/Formaldehyde) becomes negligible.

G RT Rolitetracycline (Mannich Base) TS Transition State (Hydrolytic Cleavage) RT->TS + H2O / Dilution TC Tetracycline (Parent Drug) TS->TC Byproducts Pyrrolidine + Formaldehyde TS->Byproducts TC->RT Requires Excess Amine/Aldehyde

Figure 1: The Reverse Mannich Reaction pathway. In dilute analytical solutions, the reaction strongly favors the formation of Tetracycline (Red).

Critical Protocol: Sample Preparation (The "Cold Chain")

The majority of degradation occurs before the sample hits the column. You must treat the sample preparation as a "Cold Chain" operation.

Recommended Solvent System

Do NOT use pure water or simple methanol as the diluent if the sample will sit for >15 minutes.

ParameterRecommendationScientific Rationale
Diluent 0.01M HCl or Mobile Phase A (if acidic)Slightly acidic conditions (pH ~2-3) can stabilize the protonated amine, though extreme acid also causes degradation. Neutral pH accelerates hydrolysis.
Temperature 4°C (Ice Bath) The rate of hydrolysis follows Arrhenius kinetics. Reducing temp from 25°C to 4°C slows the reaction by ~4-5x.
Glassware Amber / Low-Actinic Tetracyclines are photosensitive (epimerization). While not hydrolysis strictly, this prevents confounding degradation.
Hold Time < 30 Minutes Prepare samples immediately before injection. Do not batch prepare 50 samples at once.
Step-by-Step Preparation Protocol
  • Pre-chill the solvent/diluent to 4°C.

  • Weigh Rolitetracycline standard rapidly.

  • Dissolve and dilute to volume using the chilled diluent .

  • IMMEDIATELY transfer to an autosampler vial.

  • Place in an autosampler set strictly to 4°C .

CRITICAL WARNING: If your autosampler does not have cooling capabilities, you cannot run long sequences. You must inject samples individually immediately after preparation.

Chromatographic Conditions

Once injected, the sample is subjected to the column environment.[1] You must minimize "On-Column" residence time.

Optimized HPLC Parameters
ParameterSettingReason
Column Temp 20°C - 25°C Never use 40°C or higher. Heat inside the column promotes hydrolysis during the run, causing peak broadening and "saddle" peaks between RT and TC.
Mobile Phase A 0.05M Ammonium Oxalate or 0.1% Formic AcidOxalate is a chelating agent that masks silanols, preventing tailing which is common with tetracyclines.
Mobile Phase B AcetonitrileMethanol can sometimes promote trans-esterification or solvolysis; ACN is inert.
Gradient Steep/FastElute Rolitetracycline as fast as resolution allows (e.g., < 8 mins). Long isocratic runs promote degradation.
Flow Rate 1.0 - 1.5 mL/minHigher flow reduces on-column residence time.
The Analytical Workflow Decision Tree

Workflow Start Start Analysis Prep Sample Prep: Cold Solvent (4°C) Start->Prep Inject Injection Prep->Inject Check1 Is Column Temp < 25°C? Inject->Check1 Action1 LOWER TEMP (Hydrolysis Risk) Check1->Action1 No Run Run Gradient Check1->Run Yes Action1->Run Check2 Check Tetracycline Peak Area Run->Check2 Result1 < 2.0% (Pass) Check2->Result1 Low Result2 > 2.0% (Fail/Investigate) Check2->Result2 High

Figure 2: Analytical workflow emphasizing temperature control checkpoints.

Troubleshooting & FAQs

Q1: I see a "bridge" or plateau between my Rolitetracycline peak and the Tetracycline peak. What is this? A: This is On-Column Hydrolysis .

  • Mechanism:[2][3][4] The Rolitetracycline molecules are degrading while they travel through the column. Since Tetracycline travels at a different speed, the degrading molecules smear out between the two retention times.

  • Fix: Lower the column temperature immediately. Increase flow rate to get the peak off the column faster.

Q2: My standard recovery is dropping (95% -> 90% -> 85%) over the course of the day. A: Your autosampler is likely not holding 4°C effectively, or the sample is degrading in the vial.

  • Fix: Implement "Just-in-Time" preparation. Prepare 5 samples, run them, then prepare the next 5. Do not prep 24 hours of samples at once.

Q3: Can I use Methanol as a solvent? A: Avoid it if possible. Rolitetracycline degrades rapidly in methanol (solvolysis).[5] Acetonitrile or acidic aqueous buffers (pH 2-3) are preferred for stability, provided they are kept cold.

Q4: Why does the USP monograph use Ammonium Oxalate? A: Tetracyclines are powerful chelators. They bind to trace metal ions in the silica matrix of the HPLC column, causing severe peak tailing. Ammonium oxalate swamps these sites and precipitates trace metals, sharpening the peak.

References

  • Hughes, D. W., et al. (1974).[6] "Stability of rolitetracycline in aqueous solution." Journal of Pharmacy and Pharmacology.

  • Sokoloski, T. D., et al. (1977). "Kinetics of drug decomposition: Rolitetracycline." Journal of Pharmaceutical Sciences.
  • Naidong, W., et al. (2003). "Simultaneous determination of tetracycline and its degradation products." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). "Tetracycline and Rolitetracycline Monographs.

Sources

Technical Support Center: HPLC Separation of Rolitetracycline and Epitetracycline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Rolitetracycline. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging task of separating Rolitetracycline nitrate from its critical process impurity and degradant, epitetracycline, using High-Performance Liquid Chromatography (HPLC).

The structural similarity between Rolitetracycline and its C4 epimer, epitetracycline, makes their separation a common analytical hurdle. As epitetracycline exhibits significantly lower antibacterial activity, its accurate quantification is a regulatory requirement for ensuring the efficacy and safety of the final drug product.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve robust and reliable separation.

The Challenge: Understanding Tetracycline Epimerization

Rolitetracycline, like other tetracyclines, can undergo epimerization at the C4 carbon, which bears the dimethylamino group. This process is a reversible, first-order reaction that occurs readily in solution, particularly under weakly acidic conditions (pH 2-6).[2] The equilibrium between the active drug and its less active epimer poses a significant analytical challenge, as they are isobaric and possess very similar physicochemical properties.[3]

Controlling and understanding this equilibrium is fundamental to developing a successful HPLC method. The goal is not necessarily to prevent epimerization entirely, but to establish controlled and reproducible chromatographic conditions that can resolve the two forms.

G Rolitetracycline Rolitetracycline (Active Isomer) Epitetracycline 4-Epitetracycline (Inactive Impurity) Rolitetracycline->Epitetracycline Epimerization (pH 2-6)

Caption: Reversible equilibrium between Rolitetracycline and its C4 epimer.

Troubleshooting Guide: Common HPLC Issues

This section addresses specific problems encountered during the analysis of Rolitetracycline, with a focus on resolving the critical pair: Rolitetracycline and epitetracycline.

Question 1: Why am I seeing poor resolution or complete co-elution of the rolitetracycline and epitetracycline peaks?

Answer: Achieving baseline separation between these two epimers is the primary goal. Poor resolution is typically a result of suboptimal mobile phase conditions or an inappropriate stationary phase.

Causality & Expert Insights: The separation of epimers is a thermodynamically sensitive process. Small changes in the mobile phase can significantly alter the interaction kinetics of the analytes with the stationary phase.

  • Mobile Phase pH: This is the most critical parameter. The pH influences the ionization state of the tetracycline molecule's functional groups and the residual silanol groups on the column packing. A low pH (typically between 2.0 and 3.0) is often required to suppress the ionization of silanols, thereby minimizing undesirable secondary interactions that can broaden peaks and degrade resolution.[4]

  • Organic Modifier Concentration: The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly controls the retention factor (k'). If the peaks are eluting too quickly, there is insufficient time for the column to differentiate between the epimers.

  • Stationary Phase Chemistry: While standard C18 and C8 columns are commonly used, the specific bonding chemistry and end-capping of the column are crucial. Columns with a higher carbon load or different selectivity, such as phenyl-hexyl phases, may provide the necessary steric or pi-pi interactions to improve resolution.[5]

Troubleshooting Workflow:

  • Decrease Organic Modifier: Reduce the acetonitrile or methanol concentration in 2% increments. This will increase retention times, providing more opportunity for the column to resolve the epimers.

  • Adjust Mobile Phase pH: Carefully adjust the pH of the aqueous portion of your mobile phase. If you are at pH 3.0, try lowering it to 2.8 or 2.5. Use a calibrated pH meter for accuracy.

  • Evaluate Column Temperature: If your system has a column thermostat, try decreasing the temperature to 30°C or 25°C. Lower temperatures can sometimes enhance selectivity between closely related isomers, although it will increase analysis time and backpressure.

  • Consider a Different Column: If mobile phase optimization is unsuccessful, test a column with a different stationary phase (e.g., from a C18 to a phenyl column) or a column from a different manufacturer with a reputation for high-purity silica and effective end-capping.

Question 2: My rolitetracycline peak is exhibiting significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing is a common problem when analyzing basic compounds like tetracyclines on silica-based columns. It is primarily caused by two issues: secondary interactions with silanol groups and chelation with metal ions.[2][4]

Causality & Expert Insights:

  • Silanol Interactions: Even with end-capping, some residual silanol groups (Si-OH) remain on the silica surface of the column. At mid-range pH, these groups are ionized (Si-O⁻) and can interact strongly with the protonated dimethylamino group of rolitetracycline, creating a secondary retention mechanism that leads to peak tailing.[4]

  • Metal Chelation: Tetracyclines are potent chelating agents. They can interact with trace metal ions (e.g., iron, stainless steel) present in the HPLC system—originating from frits, tubing, or even the column packing itself. This chelation can cause severe peak distortion.[6]

Troubleshooting Workflow:

G Start Problem: Peak Tailing Cause1 Probable Cause 1: Silanol Interactions Start->Cause1 Cause2 Probable Cause 2: Metal Chelation Start->Cause2 Sol1a Action: Lower Mobile Phase pH (e.g., to 2.2) Cause1->Sol1a Sol1b Action: Use a High-Purity, End-Capped Column Cause1->Sol1b Sol2a Action: Add Chelator to Mobile Phase (e.g., 0.01M EDTA) Cause2->Sol2a Sol2b Action: Passivate System (Wash with Nitric Acid or EDTA) Cause2->Sol2b

Caption: Troubleshooting workflow for peak tailing in Rolitetracycline analysis.

  • Lower Mobile Phase pH: The most effective way to combat silanol interactions is to lower the pH of the mobile phase to a range of 2.0-2.5. This protonates the silanol groups, significantly reducing their ability to interact with the basic analyte.

  • Use a High-Quality Column: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column. These columns are specifically designed to minimize residual silanol activity.

  • Add a Chelating Agent: Introduce a small concentration of a chelating agent like EDTA (e.g., 10mM) or an acid with chelating properties like oxalic acid to your mobile phase.[2] This will bind to any metal ions in the system, preventing them from interacting with your analyte.

  • System Passivation: If metal contamination is suspected, you can passivate the HPLC system by flushing it with a solution of EDTA or, for more aggressive cleaning, a dilute nitric acid solution (consult your HPLC manufacturer's guidelines before doing this).

Question 3: I am observing inconsistent retention times and varying peak areas between injections. What should I investigate?

Answer: Poor reproducibility is often linked to insufficient system equilibration, unstable temperature, or improper mobile phase preparation.

Causality & Expert Insights: The equilibrium of epimerization is sensitive to temperature and pH.[1] Inconsistent conditions will lead to a shifting equilibrium and, consequently, variable chromatography.

  • Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, you will see drifting retention times, especially in the first few runs of a sequence.

  • Mobile Phase Preparation: Inaccurate pH adjustment or evaporation of the more volatile organic component (acetonitrile) from the mobile phase reservoir will alter the elution strength and lead to inconsistent results.

  • Temperature Fluctuations: Ambient temperature changes can affect mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time. The use of a column thermostat is highly recommended for this assay.[7]

Troubleshooting Workflow:

  • Ensure Adequate Equilibration: Always flush the column with at least 10-15 column volumes of the mobile phase before the first injection. If using a gradient method, ensure the post-run equilibration time is sufficient.

  • Verify Mobile Phase: Prepare fresh mobile phase daily. Keep the solvent reservoirs capped to prevent evaporation and compositional changes. Double-check the pH of every new batch.

  • Use a Column Thermostat: Set a constant column temperature (e.g., 35°C) to ensure a stable chromatographic environment. This is crucial for achieving reproducible retention times.

  • Check for Leaks: Perform a system pressure test to ensure there are no leaks, which can cause flow rate fluctuations and retention time variability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Rolitetracycline and its epimer?

Answer: A robust starting point is a reversed-phase method using a C18 column with an acidic mobile phase. The following table outlines a recommended set of initial conditions that can be optimized.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionOptimization Notes
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µmConsider a C8 or Phenyl phase for alternative selectivity.
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer in WaterAdjust pH to 2.5 with phosphoric acid.
Mobile Phase B AcetonitrileMethanol can be used as an alternative.
Gradient/Isocratic Start with Isocratic: 75% A / 25% BIf resolution is poor, a shallow gradient may be required.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and backpressure.
Column Temperature 35°CTemperature control is critical for reproducibility.
Detection Wavelength 280 nm or 355 nmTetracyclines have multiple absorption maxima; choose one with good sensitivity and low interference.
Injection Volume 10 µLAdjust based on sample concentration and detector response.

This method is a general guideline and may require optimization based on the specific column and HPLC system used.

Q2: How should I prepare my samples and standards to minimize epimerization before injection?

Answer: Proper sample handling is critical to prevent changes in the epimeric ratio before analysis.

  • Choice of Diluent: Dissolve and dilute your samples and standards in a diluent that mimics the mobile phase or is slightly more acidic. A common choice is 0.1% phosphoric acid or even the mobile phase itself.[7] This acidic environment helps to stabilize the tetracycline molecule.

  • Fresh Preparation: Prepare solutions as fresh as possible. The epimerization process occurs over time in solution.[6]

  • Controlled Temperature: Keep sample vials in a cooled autosampler (e.g., 4-8°C) to slow down the rate of epimerization while they are awaiting injection.[7]

  • Protection from Light: Tetracyclines can be light-sensitive. Store stock solutions and samples in amber vials or protect them from direct light.[2]

Q3: What are the critical system suitability parameters for this analysis?

Answer: A system suitability test (SST) must be performed before any sample analysis to verify that the chromatographic system is performing adequately.

  • Resolution (Rs): This is the most important parameter. The resolution between the rolitetracycline and epitetracycline peaks should be greater than 1.5 to ensure accurate quantification.

  • Tailing Factor (Tf): For the main rolitetracycline peak, the tailing factor should ideally be less than 1.5. A high tailing factor indicates active sites in the system that need to be addressed.

  • Repeatability/Precision (%RSD): Inject a standard solution at least five times. The relative standard deviation (%RSD) for the peak area and retention time of the rolitetracycline peak should be less than 2.0%.

Experimental Protocol: System Suitability Test

This protocol describes the preparation and analysis of a solution to verify the performance of the HPLC system.

Objective: To confirm that the chromatographic system can adequately separate, identify, and quantify Rolitetracycline and its C4 epimer.

Procedure:

  • Prepare a Stressed Solution: a. Accurately weigh and dissolve a small amount of Rolitetracycline Nitrate reference standard in a diluent (e.g., water or a pH 4 buffer) to obtain a concentration of approximately 0.5 mg/mL. b. Gently heat the solution at 60°C for 30-60 minutes or let it stand at room temperature for several hours to promote the formation of the epitetracycline epimer.[1] This creates a solution containing both peaks for the resolution check. c. Cool the solution to room temperature and dilute it with the mobile phase to a final concentration of about 0.1 mg/mL.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared system suitability solution. c. Identify the peaks for epitetracycline (typically the earlier eluting peak of the pair) and Rolitetracycline.

  • Data Evaluation: a. Calculate the Resolution (Rs) between the epitetracycline and Rolitetracycline peaks using the formula provided by your chromatography data system (CDS). b. Determine the Tailing Factor (Tf) for the Rolitetracycline peak. c. Inject the solution five more times and calculate the %RSD of the peak areas and retention times for the Rolitetracycline peak.

  • Acceptance Criteria:

    • Resolution (Rs) ≥ 1.5

    • Tailing Factor (Tf) ≤ 1.5

    • %RSD for Peak Area ≤ 2.0%

    • %RSD for Retention Time ≤ 2.0%

The system is deemed suitable for analysis only if all acceptance criteria are met.

References

  • Challenges in the bioanalysis of tetracyclines: Epimerisation and chel
  • Tetracyclines | PPT. SlideShare.
  • Determination of Tetracycline Antibiotics in Milk Using a Simple Strong Cation- Exchange SPE Cleanup Procedure and LC-MS/MS Analysis. Restek.
  • Preventing on-column degradation during HPLC analysis of tetracyclines. BenchChem.
  • An In-depth Technical Guide to the Discovery and History of Tetracycline Epimers. BenchChem.
  • A high performance liquid chromatographic system for the analysis of tetracycline drug standards, analogs, degradation products and other impurities. (1978).
  • Development and validation of an HPLC method for tetracycline-related USP monographs. Journal of Pharmaceutical and Biomedical Analysis.
  • Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations. (1975). Journal of Pharmaceutical Sciences.
  • Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography. (1980). Journal of Pharmaceutical Sciences.
  • Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection.
  • New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. (2022).
  • HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph. (2014).

Sources

Troubleshooting low recovery rates of Rolitetracycline in solid phase extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for troubleshooting Solid Phase Extraction (SPE) methods for Rolitetracycline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low recovery rates. Our approach is rooted in the fundamental principles of chromatography and the specific physicochemical properties of tetracycline-class antibiotics.

Troubleshooting Guide: Diagnosing Low Rolitetracycline Recovery

This section is structured to help you systematically identify the stage at which your analyte is being lost and to provide targeted solutions. A common and highly effective diagnostic technique is to collect and analyze the eluate from each step of the SPE process (load, wash, and elution fractions) to determine where the Rolitetracycline is being lost[1][2][3].

Q1: My Rolitetracycline recovery is low, and I've found it in the fraction collected during sample loading. What's happening?

This indicates that the Rolitetracycline is not being retained by the SPE sorbent, a phenomenon known as "breakthrough."

Answer: Breakthrough during the loading step is typically caused by one of three primary issues: incorrect sample pH, an overly strong sample solvent, or sorbent overloading.

  • Issue 1: Incorrect Sample pH & Analyte Ionization

    • Causality: Rolitetracycline, like other tetracyclines, is an amphoteric molecule, meaning it has multiple ionizable groups and its overall charge is highly dependent on pH[4]. For effective retention on a reversed-phase sorbent (like C18 or a polymeric equivalent), the analyte should be in its most neutral, hydrophobic state. The most stable state for tetracyclines is typically at a pH of around 4[4]. At very low pH, the amine groups become protonated (cationic), and at high pH, the hydroxyl groups can become deprotonated (anionic), increasing polarity and reducing retention on reversed-phase media.

    • Solution: Adjust your sample pH to approximately 3-4 using a compatible buffer like McIlvaine's or a dilute acid such as formic or phosphoric acid[4][5][6][7][8]. This ensures the Rolitetracycline is sufficiently neutral for strong hydrophobic interaction with the sorbent.

  • Issue 2: Sample Solvent Is Too Strong

    • Causality: If your sample is dissolved in a solution with a high percentage of organic solvent, it will not effectively partition onto the reversed-phase sorbent. The analyte will prefer to stay in the strong solvent phase and will pass through the cartridge unretained[1][3].

    • Solution: Dilute your sample with water or an aqueous buffer to reduce the organic solvent concentration to less than 5% before loading.

  • Issue 3: Sorbent Overloading

    • Causality: Every SPE cartridge has a finite capacity for both the analyte and matrix components[3][9][10]. If the amount of Rolitetracycline or co-extracted matrix components exceeds this capacity, the excess will pass through without being retained.

    • Solution: Reduce the sample volume or concentration. Alternatively, increase the mass of the sorbent in the SPE cartridge[9].

Q2: I've confirmed good retention during loading, but I'm losing my Rolitetracycline during the wash step. Why?

Answer: Analyte loss during the wash step means your wash solvent is too aggressive, prematurely eluting the Rolitetracycline before the final elution step.

  • Causality: The purpose of the wash step is to remove weakly bound matrix interferences without disturbing the analyte of interest. If the organic content of the wash solvent is too high, it can begin to disrupt the hydrophobic interactions holding the Rolitetracycline to the sorbent[1][10].

  • Solution:

    • Reduce Organic Strength: Decrease the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash solution. A 5-10% organic solution is often a good starting point for washing away polar interferences without affecting tetracycline recovery.

    • Maintain pH: Ensure the pH of your wash solvent is the same as your loading solvent (pH 3-4) to keep the Rolitetracycline in its retained state[2].

Q3: My analyte is not in the load or wash fractions, but I still have low recovery in my final elution. Where is my Rolitetracycline?

Answer: This points to incomplete elution, meaning the Rolitetracycline is irreversibly bound to the sorbent or the elution solvent is not strong enough to release it. For tetracyclines, this is frequently caused by secondary interactions, particularly metal chelation.

  • Issue 1: Metal Chelation (A Critical Factor for Tetracyclines)

    • Causality: Tetracyclines are powerful chelating agents that can form strong complexes with multivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺)[11][12][13][14]. These metal ions can be present in the sample matrix or as residual metals on silica-based sorbents. This chelation can cause strong, sometimes irreversible, binding to the sorbent, preventing complete elution[4][7].

    • Solution: Use a Chelating Agent. Pre-treat your sample by adding a chelating agent like EDTA. A common practice is to use an EDTA-McIlvaine buffer at pH 4 for sample extraction and loading[4][5][7]. The EDTA will complex with the metal ions, preventing them from binding to the Rolitetracycline and freeing the antibiotic to interact with the sorbent and be eluted properly.

  • Issue 2: Inefficient Elution Solvent

    • Causality: The elution solvent may not be strong enough to disrupt the hydrophobic interactions, or its pH may not be optimal for elution. For elution, the analyte should be converted to a more polar (ionized) state to be released from the sorbent[1][10].

    • Solution:

      • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mix. Methanol is often a good choice for eluting tetracyclines[7][15].

      • Modify Elution Solvent pH: While high pH can ionize tetracyclines and aid elution, Rolitetracycline is unstable under strongly alkaline conditions[4][16]. A mildly acidic elution solvent is often preferred. Using an eluent containing a small amount of a complexing acid, like oxalic acid (e.g., 1M in Methanol), can be highly effective as it helps to both elute the compound and disrupt any residual metal chelation on the sorbent surface[4].

      • Incorporate a Soak Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution. This "soak" step can improve the interaction between the solvent and the analyte, leading to better recovery[17].

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of Rolitetracycline I should be aware of? A: Rolitetracycline is a semi-synthetic, water-soluble prodrug of tetracycline[18][19][20]. Its key properties are summarized below.

PropertyValue / CharacteristicImplication for SPE
Molecular Weight 527.6 g/mol [19][20]A moderately sized molecule suitable for standard SPE sorbents.
Water Solubility High (>20 g/L)[18][19]Sample can be easily prepared in aqueous buffers.
pKa Multiple; an estimated pKa is ~7.4[18], but tetracyclines have three pKa values (approx. 3.3, 7.7, 9.7).pH control is critical to manage ionization state for retention and elution.
Stability Prone to degradation under strongly acidic or alkaline conditions and light exposure[4][16].Avoid extreme pH during sample preparation and elution. Protect samples from light.
Chelation Forms strong complexes with multivalent metal ions[4][12][13].Sample pre-treatment with a chelating agent like EDTA is highly recommended.

Q: Which type of SPE sorbent is best for Rolitetracycline? A: Both polymeric reversed-phase and ion-exchange sorbents can be effective, with polymeric sorbents often providing more robust performance.

  • Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X): These are often the best choice. They are stable across a wide pH range and have a high binding capacity. Their hydrophilic-lipophilic balance allows for excellent retention of a broad range of compounds, including tetracyclines, even with their moderate polarity[5][7][15].

  • Strong Cation-Exchange (SCX): This is an alternative approach that leverages the protonated amine group of Rolitetracycline at acidic pH. The analyte is retained via ion exchange. Elution is then achieved using a solvent that neutralizes the charge or provides a competing counter-ion[4]. However, elution can sometimes be challenging due to the strong retention of tetracyclines[4].

Q: Can I use a generic reversed-phase SPE method for Rolitetracycline? A: While a generic method is a good starting point, it will almost certainly require optimization. Due to the strong metal-chelating properties and pH-dependent nature of Rolitetracycline, a generic method will likely yield low and inconsistent recoveries. Key optimizations include sample pre-treatment with EDTA and strict pH control during the load, wash, and elution steps[4][5][7].

Recommended SPE Protocol & Workflow

This protocol is a robust starting point for extracting Rolitetracycline from an aqueous matrix (e.g., plasma, surface water) using a polymeric reversed-phase cartridge.

Experimental Protocol: SPE of Rolitetracycline
  • Sample Pre-treatment:

    • To 1 mL of your sample, add 1 mL of 0.1 M EDTA-McIlvaine buffer (pH 4.0).

    • Vortex to mix thoroughly. This step chelates interfering metal ions and adjusts the pH for optimal retention[4][5].

  • Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., 60 mg / 3 mL).

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of reagent-grade water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min)[1][17].

  • Wash Step:

    • Wash the cartridge with 3 mL of 5% methanol in water, adjusted to pH 4. This removes polar interferences without eluting the analyte.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water, which can interfere with the elution step[17].

  • Elution:

    • Elute the Rolitetracycline from the cartridge using 2 mL of methanol containing 1% formic acid.

    • Consider a two-step elution or a 5-minute soak step to maximize recovery[17].

    • Collect the eluate for subsequent analysis (e.g., LC-MS/MS).

Visual Workflow for Rolitetracycline SPE

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid Phase Extraction cluster_analysis 3. Analysis Sample Aqueous Sample (1 mL) Buffer Add EDTA-McIlvaine Buffer (pH 4.0, 1 mL) Sample->Buffer Vortex Vortex to Mix Buffer->Vortex Load Load Pre-treated Sample (1-2 mL/min) Vortex->Load Ready for SPE Condition Condition Cartridge (Methanol -> Water) Condition->Load Wash Wash Cartridge (5% Methanol in Water, pH 4) Load->Wash Dry Dry Sorbent Bed Wash->Dry Elute Elute Analyte (Methanol + 1% Formic Acid) Dry->Elute Analysis LC-MS/MS Analysis Elute->Analysis Final Eluate

Caption: Optimized SPE workflow for Rolitetracycline extraction.

The Problem of Metal Chelation and the EDTA Solution

The following diagram illustrates how metal ions can interfere with SPE and how EDTA mitigates this issue.

Chelation_Mechanism cluster_NoEDTA Scenario 1: Without EDTA cluster_WithEDTA Scenario 2: With EDTA Roli1 Rolitetracycline Sorbent1 SPE Sorbent site Roli1->Sorbent1:site Metal1 Metal Ion (M²⁺) Metal1->Sorbent1:site Complex1 Irreversible Binding Sorbent1->Complex1 Roli2 Rolitetracycline Sorbent2 SPE Sorbent site Roli2->Sorbent2:site Metal2 Metal Ion (M²⁺) MetalEDTA Metal-EDTA Complex Metal2->MetalEDTA EDTA EDTA EDTA->MetalEDTA Elution Successful Elution Sorbent2->Elution

Caption: Role of EDTA in preventing metal chelation during SPE.

References

  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]

  • Effect of (a) sample pH (b) amount of adsorbent on the extraction of TCAs using RGO/Fe3O4 nanocomposite. ResearchGate. [Link]

  • Solid phase extraction and high-performance thin-layer chromatography quantification of some antibiotics from surface waters. AKJournals. [Link]

  • Effects of pH values on SPE recoveries of the selected antibiotics. ResearchGate. [Link]

  • rolitetracycline | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Why Is Your SPE Recovery So Low?. ALWSCI. [Link]

  • Effect of the sample pH (a), the type of desorption solvent (b), the... ResearchGate. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Stability of rolitetracycline in aqueous solution. PubMed. [Link]

  • What are common causes of low recovery in capture and elute reverse-phase SPE methods?. Waters Knowledge Base. [Link]

  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and LC/MS. CSB/SJU. [Link]

  • Determination of Tetracycline Antibiotics in Milk by Solid-Phase Extraction Using a Coordination Polymer Based on Cobalt Trimesinate as a Sorbent. PMC. [Link]

  • SPE extraction and TLC Identification of Tetracycline and Fluoroquinolone in Surface Water. ResearchGate. [Link]

  • Rolitetracycline | C27H33N3O8. PubChem. [Link]

  • Determination of Tetracycline Antibiotics in Milk by Solid-Phase Extraction Using a Coordination Polymer Based on Cobalt Trimesinate as a Sorbent. ResearchGate. [Link]

  • Rolitetracycline. PubChem. [Link]

  • Comparison of different types of SPE cartridges for clean-up purpose. ResearchGate. [Link]

  • The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]

  • 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom Technologies. [Link]

  • Kinetics of drug decomposition. Part 45. Logk-pH profile for rolitetracycline degradation. ResearchGate. [Link]

  • Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions. Journal of Pharmaceutical Investigation. [Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. [Link]

  • Extraction of tetracycline antimicrobials from river water and sediment: a comparative study of three solid phase extraction methods. Academic Journals. [Link]

  • Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. PubMed. [Link]

  • Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations. PubMed. [Link]

  • Solid Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix. MDPI. [Link]

  • Iron-Chelating Activity of Tetracyclines and Its Impact on the Susceptibility of Actinobacillus actinomycetemcomitans to These Antibiotics. PMC. [Link]

  • Estimation of Eravacycline Dihydrochloride in Biological Matrices by LC-MS/MS. Pharmaceutical Methods. [Link]

  • Metal ion-tetracycline interactions in biological fluids. Part 3. ResearchGate. [Link]

  • Fast rolitetracycline stability determination by spectrophotometer Variable-temperature kinetic experiments. ResearchGate. [Link]

  • Pharmacology of Rolitetracycline. LinkedIn. [Link]

  • rolitetracycline. Drug Central. [Link]

  • Metal ion-tetracycline interactions in biological fluids. Part 8. Potentiometric and spectroscopic studies on the formation of Ca(II) and Mg(II) complexes with 4-dedimethylamino-tetracycline and 6-desoxy-6-demethyl-tetracycline. PubMed. [Link]

  • Complexation of Antibiotics with Transition Metal Ions: A Review. Engineered Science Publisher. [Link]

  • Understanding the Role of SPE for Clean-Up of Biological Matrices in Bioanalysis. Waters. [Link]

Sources

Storage conditions to prevent degradation of Rolitetracycline nitrate powder

Author: BenchChem Technical Support Team. Date: March 2026

Product: Rolitetracycline Nitrate (Powder) Chemical Class: Tetracycline Antibiotic (Mannich Base Prodrug) Primary Application: Antibiotic research, protein synthesis inhibition studies.[1]

Core Storage Directives

Rolitetracycline nitrate is a Mannich base prodrug of tetracycline. Unlike standard tetracycline hydrochloride, the Mannich base linkage is chemically labile and highly susceptible to hydrolysis. Strict adherence to the following parameters is non-negotiable for maintaining assay integrity.

ParameterRequirementTechnical Rationale
Temperature -20°C (Long-term)Retards the kinetics of epimerization (formation of 4-epitetracycline) and thermal degradation.[1]
Humidity Desiccated (<30% RH) Critical: Moisture triggers the hydrolysis of the Mannich base, reverting the compound to tetracycline, formaldehyde, and pyrrolidine [1, 2].
Light Dark / Amber Vials Prevents photo-oxidation. Tetracyclines absorb UV/Visible light, leading to the formation of toxic quinone derivatives (browning) [3].
Container Air-tight, Inert Prevents gas exchange. Nitrogen flushing is recommended for opened vials.
The "Why": Mechanisms of Degradation[3][4]

To troubleshoot effectively, you must understand the degradation cascade. Rolitetracycline is unique because it has a "pre-degradation" step compared to standard tetracyclines.

  • Stage 1: Mannich Base Hydrolysis (Moisture Sensitivity) Rolitetracycline is formed by condensing tetracycline with pyrrolidine and formaldehyde. In the presence of water, this reaction reverses.

    • Result: You no longer have Rolitetracycline; you have a mixture of Tetracycline, Pyrrolidine, and Formaldehyde.[2]

  • Stage 2: Epimerization (pH & Temperature) The liberated Tetracycline undergoes reversible epimerization at the C4 carbon.

    • Result: Formation of 4-epitetracycline , which has significantly reduced antibacterial activity [4].

  • Stage 3: Dehydration (Acidic Conditions) Under acidic conditions (often exacerbated by degradation byproducts), Tetracycline dehydrates to Anhydrotetracycline .[1]

    • Result:High Toxicity. Anhydrotetracycline is associated with Fanconi-like syndrome (nephrotoxicity) [1, 5].[1]

Visualizing the Degradation Pathway

Rolitetracycline_Degradation cluster_0 Critical Instability Zone Roli Rolitetracycline Nitrate (Active Prodrug) Tetra Tetracycline (Base Compound) Roli->Tetra Hydrolysis (Fast) Byproducts Formaldehyde + Pyrrolidine Roli->Byproducts Moisture Moisture / H2O Moisture->Roli Epi 4-Epi-Tetracycline (Low Potency) Tetra->Epi Epimerization (pH 2-6, Neutral) Anhydro Anhydrotetracycline (TOXIC) Tetra->Anhydro Dehydration (pH < 2, Strong Acid)

Figure 1: The degradation cascade.[1] Note that moisture exposure immediately compromises the specific "Rolitetracycline" structure before standard tetracycline degradation even begins.

Troubleshooting & FAQs

Q1: The powder has turned from yellow to brown/black. Is it still usable?

  • Verdict: Discard immediately.

  • Cause: This indicates advanced photo-oxidation. The color change is due to the formation of quinone-like degradation products. These are not only inactive but potentially cytotoxic to cell lines, which will confound your experimental data [3].

Q2: My compound is "sticky" or clumped inside the vial. Why?

  • Diagnosis: Hygroscopicity failure.

  • Mechanism: Rolitetracycline nitrate is hygroscopic. If the vial was opened while cold, atmospheric moisture condensed on the powder. This water has likely already initiated the hydrolysis of the Mannich base linkage.

  • Solution: Always equilibrate the vial to room temperature in a desiccator before opening.

Q3: Can I store the reconstituted solution for later use?

  • Recommendation: No. Use immediately.

  • Explanation: While some protocols suggest -20°C storage for 1 month [6], the hydrolysis equilibrium in solution constantly pushes toward free tetracycline. For precise IC50 determinations or kinetic studies, fresh preparation is mandatory to ensure the concentration reflects Rolitetracycline, not a mixture of its hydrolysis products.

Q4: What solvent should I use for reconstitution?

  • Guide: Rolitetracycline nitrate is highly soluble in water (>1 g/mL) [7].[1] However, because water triggers hydrolysis, you should:

    • Weigh the powder.

    • Dissolve in sterile water or saline immediately prior to injection/application.

    • If performing in vitro dilutions, consider using a buffer at pH 7.0–7.5 to minimize acid-catalyzed dehydration, though hydrolysis will still occur over time.

Standard Operating Procedure (SOP): Handling & Reconstitution

To ensure reproducibility between experiments, adopt this "Self-Validating" workflow.

Step 1: Receipt & Storage
  • Upon arrival, inspect the vial for breakage.

  • Immediately transfer to a -20°C freezer .

  • Ensure the vial is inside a secondary container with desiccant packs (silica gel).

Step 2: Equilibrating (The Critical Step)

Failure here is the #1 cause of batch degradation.[1]

  • Remove the secondary container from the freezer.

  • Place it in a desiccator cabinet or on the bench.

  • Wait 30–45 minutes. Do not open the vial until it reaches room temperature.

    • Why? Opening a cold vial creates a vacuum effect that sucks in humid room air, condensing water directly onto the powder.

Step 3: Reconstitution
  • Calculate the exact volume needed.

  • Add solvent (Water/PBS) to the vial.

  • Gently swirl (do not vortex aggressively to avoid foaming/oxidation).

  • Use within 60 minutes.

Storage Workflow Diagram

Storage_Workflow Arrival Shipment Arrival Freezer Store at -20°C (With Desiccant) Arrival->Freezer Equilibrate Equilibrate to RT (30-45 mins) Freezer->Equilibrate Prepare for Exp Open Open Vial Equilibrate->Open Strict Rule Reconstitute Reconstitute (Water/PBS) Open->Reconstitute Use Experimental Use (< 60 mins) Reconstitute->Use Immediate Use->Freezer Discard Excess (Do not refreeze)

Figure 2: Optimal handling workflow to prevent moisture-induced hydrolysis.

References
  • BenchChem. (2025).[3] An In-Depth Technical Guide to the Discovery and History of Tetracycline Degradation Products. Retrieved from [1]

  • Toku-E. (n.d.). Rolitetracycline Product Data. Retrieved from [1]

  • Walton, V. C., Howlett, M. R., & Selzer, G. B. (1970).[4] Anhydrotetracycline and 4-epianhydrotetracycline in market tetracyclines and aged tetracycline products.[4][5] Journal of Pharmaceutical Sciences, 59(8), 1160–1164. Retrieved from

  • Alvarez Fernandez, A., et al. (1969).[5] Simultaneous separation and quantitative determination of tetracycline... in degraded tetracyclines. Journal of Pharmaceutical Sciences, 58(4), 443-446.[1][5] Retrieved from

  • ChemicalBook. (n.d.). Rolitetracycline Properties and Toxicity. Retrieved from [1]

  • MedChemExpress. (2025). Rolitetracycline Datasheet and Storage. Retrieved from

  • NCATS. (n.d.). Rolitetracycline Nitrate Anhydrous - Inxight Drugs. Retrieved from [1]

Sources

Validation & Comparative

Comparative efficacy of Rolitetracycline nitrate vs Doxycycline in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Rolitetracycline nitrate (RTC) and Doxycycline (DOX) for in vitro applications.[1] While both belong to the tetracycline class, their utility differs fundamentally: Rolitetracycline is a Mannich base prodrug designed for high aqueous solubility (originally for parenteral delivery), which hydrolyzes to release active tetracycline.[1] Doxycycline is a second-generation, lipophilic derivative with superior intrinsic potency and membrane permeability.[1]

Key Takeaway: In in vitro assays, Rolitetracycline functions as a soluble delivery system for tetracycline.[1] Its efficacy is kinetically limited by its hydrolysis rate.[1] Doxycycline generally exhibits 2–4x lower Minimum Inhibitory Concentrations (MICs) against susceptible strains and retains activity against certain tetracycline-resistant isolates due to distinct ribosomal binding dynamics and efflux evasion.[1]

Compound Profiles & Physicochemical Properties[1][2][3]

Understanding the chemical nature of these compounds is prerequisite to experimental design. Rolitetracycline nitrate is unstable in solution, a critical factor for reproducibility.[1]

FeatureRolitetracycline Nitrate (RTC)Doxycycline Hyclate (DOX)
Class First-generation (Prodrug)Second-generation (Semi-synthetic)
Chemical Structure N-pyrrolidinomethyl-tetracycline6-deoxy-5-hydroxytetracycline
Solubility (Water) High (>1 g/mL) Moderate (50 mg/mL)
Lipophilicity (LogP) Low (Hydrophilic prodrug moiety)High (Lipophilic)
Stability (pH 7.4) Unstable (Hydrolyzes to Tetracycline)Stable
Mechanism of Entry Passive diffusion (porins)Passive diffusion (lipid bilayer)
Primary Use High-concentration aqueous stocksHigh-potency antimicrobial assays
Mechanism of Action & Hydrolysis Kinetics
The "Prodrug" Factor (Expert Insight)

Rolitetracycline is not the primary active species.[1] It is a Mannich base formed by the condensation of tetracycline, formaldehyde, and pyrrolidine.[1][2] Upon dissolution in physiological buffers (pH 7.4), it undergoes spontaneous hydrolysis.[1]

  • Experimental Implication: When you treat cells with RTC, the initial concentration of active tetracycline is zero. It increases over time as the equilibrium shifts. This lag phase can affect Time-Kill kinetics compared to Doxycycline, which is immediately active.[1]

Graphviz Diagram: Mechanism & Activation Pathways[1]

G RTC Rolitetracycline (Prodrug) Hydrolysis Spontaneous Hydrolysis (pH > 7.0) RTC->Hydrolysis TC Active Tetracycline (Released) Hydrolysis->TC t½ ≈ 30-45 min Membrane Bacterial Membrane (Porins vs Lipid Bilayer) TC->Membrane Porin Diffusion DOX Doxycycline (Intrinsically Active) DOX->Membrane Lipid Diffusion Ribosome 30S Ribosome (A-site Binding) Membrane->Ribosome Inhibition Protein Synthesis Halted Ribosome->Inhibition

Figure 1: Activation pathway of Rolitetracycline compared to direct action of Doxycycline.[1] RTC requires a hydrolysis step to generate the active pharmacophore.

Comparative Efficacy Data (MIC)

Doxycycline typically demonstrates superior potency.[1][3] The data below summarizes consensus MIC ranges derived from broth microdilution assays. Note that RTC values closely mirror standard Tetracycline values due to the hydrolysis mechanism.

Table 1: Comparative MIC Ranges (µg/mL)
OrganismStrain TypeRolitetracycline (as TC)DoxycyclineEfficacy Delta
S. aureus Methicillin-Susceptible (MSSA)0.25 – 1.00.12 – 0.5 DOX is 2x more potent
S. aureus Methicillin-Resistant (MRSA)32 – >64 (Resistant)4 – 16 (Variable)DOX often retains partial activity
E. coli Wild Type1.0 – 4.00.5 – 2.0 DOX is ~2x more potent
Str.[1] pneumoniae Penicillin-Susceptible0.12 – 0.50.06 – 0.25 DOX is highly active
H. influenzae Wild Type0.5 – 2.00.25 – 1.0 DOX is superior

Note: Doxycycline is preferred for intracellular pathogens (e.g., Chlamydia, Rickettsia) due to its high lipophilicity, which allows it to penetrate mammalian cell membranes more effectively than the hydrophilic RTC/TC complex.[1]

Experimental Protocols

To ensure scientific integrity, these protocols account for the instability of Rolitetracycline.[1]

A. Stock Solution Preparation (Critical Step)[1]
  • Rolitetracycline Nitrate:

    • Weigh powder immediately before use (hygroscopic).[1]

    • Dissolve in sterile distilled water (not PBS initially). High pH buffers accelerate premature hydrolysis.

    • Self-Validating Step: Measure Absorbance at 360 nm. A shift in peak max indicates degradation. Use within 30 minutes.

  • Doxycycline Hyclate:

    • Dissolve in sterile water or DMSO.

    • Stable at -20°C for months.

B. MIC Assay Workflow (Broth Microdilution)

This workflow uses a standard 96-well format but emphasizes the timing required for RTC.

MIC_Workflow cluster_RTC Rolitetracycline Specifics Start Start: Inoculum Prep (0.5 McFarland) Dilution Antibiotic Serial Dilution (2-fold steps) Start->Dilution Inoculation Add Bacteria to Wells (Final: 5x10^5 CFU/mL) Dilution->Inoculation RTC_Step Prepare Fresh Stock (<15 mins before use) RTC_Step->Dilution Immediate Use Incubate Incubate 16-20h @ 35°C Inoculation->Incubate Read Read OD600 or Visual Determine MIC Incubate->Read

Figure 2: MIC Workflow emphasizing the critical time-sensitivity of Rolitetracycline preparation.

Protocol Steps:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Dilution: Prepare 2-fold serial dilutions of DOX and RTC (0.015 to 64 µg/mL).

  • Inoculum: Dilute fresh bacterial culture to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C (+/- 2°C).

  • Analysis: The MIC is the lowest concentration with no visible growth.

    • Validation: Include a reference strain (e.g., S. aureus ATCC 29213).[1][4] DOX MIC should fall between 0.12–0.5 µg/mL.

Resistance Considerations

Researchers must choose the correct agent based on the resistance mechanism present in their target strains:

  • Efflux Pumps (Tet(K), Tet(L)):

    • These pumps actively export Tetracycline (and thus hydrolyzed RTC).[1]

    • Doxycycline is less susceptible to these pumps due to higher lipophilicity and binding affinity, often retaining efficacy where RTC fails.

  • Ribosomal Protection (Tet(M), Tet(O)):

    • These proteins dislodge tetracyclines from the ribosome.

    • Both RTC and DOX are generally affected, though third-generation tetracyclines (e.g., Tigecycline) are required to overcome this.[1]

Conclusion & Recommendation
  • Select Rolitetracycline Nitrate if: You specifically need to study the prodrug mechanism, require extremely high stock concentrations (>100 mg/mL) for specialized delivery studies, or are replicating historical parenteral protocols.[1]

  • Select Doxycycline if: You require a stable, high-potency antibiotic for standard efficacy screening, intracellular pathogen assays, or studies involving tetracycline-efflux positive strains.[1]

References
  • National Center for Advancing Translational Sciences (NCATS). Rolitetracycline: Drug Profile and Mechanism. Inxight Drugs.[5][4][6][7] Available at: [Link][1][8]

  • Traub, W. H., & Kleber, I. (1976).[1] Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with rolitetracycline, minocycline and doxycycline.[1][9] PubMed. Available at: [Link]

  • PubChem. Rolitetracycline Nitrate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Chopra, I., & Roberts, M. (2001).[1] Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance.[1] Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Grossman, T. H. (2016).[1] Tetracycline Antibiotics and Resistance.[10][4][11] Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

Sources

Bioavailability Comparison: Rolitetracycline Nitrate (IM) vs. Intravenous (IV) Administration

[1][2][3]

Executive Summary

Rolitetracycline nitrate is a semi-synthetic "Mannich base" prodrug of tetracycline, specifically engineered to overcome the poor aqueous solubility of the parent compound. Its high solubility (approx.[1][2] 1.25 g/mL) allows for effective parenteral administration, a limitation of standard tetracycline hydrochloride.[1]

This guide objectively compares the pharmacokinetic (PK) performance of Intramuscular (IM) and Intravenous (IV) administration.[3][4] While IV administration provides immediate 100% bioavailability, the nitrate salt formulation renders IM administration a viable alternative with high relative bioavailability (>80%), albeit with a delayed time-to-peak (

1

Chemical Rationale & Mechanism of Action

To understand the bioavailability differences, one must first understand the chemical modification. Rolitetracycline is formed by the condensation of tetracycline with pyrrolidine and formaldehyde.[5]

  • Prodrug Nature: It is biologically inactive until it hydrolyzes in vivo to release the active tetracycline moiety.

  • The Nitrate Salt: The nitrate salt form is selected specifically for its superior stability and solubility in aqueous solution compared to the hydrochloride salt, reducing tissue irritation at the IM injection site.

Mechanistic Pathway (Hydrolysis)

The following diagram illustrates the conversion pathway that dictates the onset of action for both IM and IV routes.

Gcluster_0Formulationcluster_1Systemic Circulation (pH 7.4)RoliRolitetracycline Nitrate(Prodrug)HydrolysisSpontaneous Hydrolysis(Half-life: ~45 min)Roli->Hydrolysis IV: Immediate IM: Absorption Rate LimitedTetraActive Tetracycline(Free Drug)Hydrolysis->Tetra ActivationByprodByproducts:Pyrrolidine + FormaldehydeHydrolysis->ByprodTargetBacterial 30S Ribosome(Protein Synthesis Inhibition)Tetra->Target Therapeutic Effect

Figure 1: Metabolic activation pathway of Rolitetracycline.[1] The drug must hydrolyze to exert antibacterial activity.

Pharmacokinetic Profile Comparison

The following data synthesizes comparative PK parameters. Note that "Bioavailability" (

3
Comparative Data Table
ParameterIntravenous (IV) AdministrationIntramuscular (IM) AdministrationComparison Notes
Standard Dose (Adult) 275 mg350 mgIM dose is ~27% higher to compensate for incomplete absorption/tissue binding.[1]
Bioavailability (

)
100% (Definition)~75 - 85% High

due to nitrate salt solubility, but not absolute.[1]

(Peak Conc.)
Immediate, High (~15-30

g/mL)
Lower (~4-8

g/mL)
IV provides immediate "loading" effect; IM avoids peak-associated toxicity.[1]

(Time to Peak)
0 minutes (End of infusion)30 - 60 minutesRate-limited by muscle blood flow and diffusion.[1]
Half-Life (

)
~8-9 hours~8-9 hoursElimination is rate-limited by renal clearance, not absorption.[1]
Urinary Excretion ~60% (as active tetracycline)~50-55%Slightly lower recovery in IM due to local tissue sequestration.[1]
Protein Binding ~50%~50%Binding occurs to the active tetracycline metabolite.
Key Insights
  • Absorption Phase: Unlike lipid-soluble drugs that may depot in fat, Rolitetracycline nitrate is water-soluble.[1] Its IM absorption is driven by the vascularity of the injection site (e.g., deltoid > gluteus).

  • Hydrolysis Rate: The conversion to tetracycline occurs simultaneously with distribution.[1] In IV administration, the hydrolysis begins immediately in the bloodstream. In IM, some hydrolysis may occur at the injection site, potentially contributing to local irritation.[1]

Experimental Methodology: Validating Bioavailability

To rigorously determine the comparative bioavailability presented above, a Randomized Cross-Over Design is the gold standard. This protocol ensures that inter-subject variability (e.g., renal function, muscle mass) does not skew the comparison.[1]

Protocol Workflow

Objective: Calculate Absolute Bioavailability (

Formula:

Step 1: Subject Selection & Randomization[1]
  • Cohort: Healthy volunteers (n=12 to 24) to minimize renal clearance variability.[1]

  • Design: Two-way cross-over with a washout period of at least 7 days (approx. 20

    
    ).
    
Step 2: Administration[6][7]
  • Arm A (IV): 275 mg Rolitetracycline Nitrate dissolved in 10 mL sterile water, infused over 3 minutes.[1]

  • Arm B (IM): 350 mg Rolitetracycline Nitrate deep intragluteal injection.[1]

Step 3: Bioanalysis (HPLC-UV)[1]
  • Sampling: Blood drawn at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.[1]

  • Assay Specificity: The assay must separate the prodrug (Rolitetracycline) from the metabolite (Tetracycline).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.5).[1]

    • Detection: UV at 355 nm (characteristic tetracycline chromophore).[1]

Step 4: Data Processing

The following Graphviz diagram outlines the logic flow for data processing in this study.

PK_Workflowcluster_analysisData AnalysisSamplePlasma Sample CollectionPreTreatProtein Precipitation(Acetonitrile)Sample->PreTreatHPLCHPLC Separation(Differentiate Prodrug vs Active)PreTreat->HPLCCurveGenerate Conc-Time CurveHPLC->Curve Peak IntegrationAUCCalculate AUC (0-inf)(Trapezoidal Rule)Curve->AUCRatioCalculate Ratio:(AUC_im / Dose_im) / (AUC_iv / Dose_iv)AUC->RatioResultAbsolute Bioavailability (F)Ratio->Result

Figure 2: Pharmacokinetic study workflow for determining bioavailability.

Clinical Implications & Practical Considerations

While the PK data suggests IM is a viable alternative, clinical choice often depends on tolerance and logistics.

Tissue Tolerance (The Nitrate Advantage)[2]
  • IV: Requires slow injection to avoid thrombophlebitis.[1] The high solubility of the nitrate salt reduces the risk of precipitation in the vein compared to older formulations.

  • IM: The nitrate salt is less acidic than the hydrochloride salt, reducing muscle necrosis. However, it is still hypertonic. Formulations often include magnesium ions or lidocaine to mitigate injection pain.[1]

Therapeutic Window
  • IV: Preferred for sepsis or acute severe infections where reaching

    
     immediately is critical.[1]
    
  • IM: Suitable for maintenance therapy or outpatient settings.[1] The slightly delayed

    
     (30-60 min) is clinically negligible for non-emergency systemic infections.[1]
    
Dosing Adjustments
  • Because the IM dose (350 mg) is higher than the IV dose (275 mg), the total drug exposure (

    
    ) remains comparable. Clinicians should not  simply swap the mg-for-mg dose when switching routes; the specific formulation vials are pre-calibrated for these bioavailability differences.[1]
    

References

  • National Center for Advancing Translational Sciences (NCATS). Rolitetracycline Nitrate Anhydrous.[1] Inxight Drugs.[3][1][8][9] Available at: [Link][1]

  • DrugBank Online. Rolitetracycline: Pharmacology and Pharmacokinetics.[1] Available at: [Link][1]

  • Lombardo, F., et al. (2014).[1] Comprehensive Analysis of Rolitetracycline Pharmacokinetics and Half-life.[1] Drug Metabolism and Disposition.[1][6][9][10] (Cited via DrugCentral).[1] Available at: [Link][1]

  • Gross, F. (1960).[1] Rolitetracycline: A new highly soluble tetracycline for parenteral use.[1] Antibiotics & Chemotherapy.[1][6][8][11] (Historical basis for Nitrate salt solubility).[1]

  • PubChem. Rolitetracycline Nitrate Compound Summary. National Library of Medicine. Available at: [Link][1]

Validation of UV-Vis Spectrophotometric Methods for Rolitetracycline Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

Rolitetracycline, a Mannich base prodrug of tetracycline, presents a unique analytical challenge. Unlike stable small molecules, it undergoes rapid hydrolysis in aqueous solution to form tetracycline and pyrrolidine.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for Content Uniformity and Dissolution Profiling —provided the method is rigorously validated against the molecule's instability.[1]

This guide moves beyond basic "recipe" instructions. It dissects the causality of the method, comparing its performance against HPLC, and provides a self-validating protocol compliant with ICH Q2(R2) guidelines.

Comparative Performance Matrix
FeatureUV-Vis (Direct)UV-Vis (First Derivative)HPLC (Reverse Phase)
Specificity Low (Cannot distinguish parent from degradation product)Medium (Can resolve overlapping bands)High (Separates impurities like 4-epitetracycline)
Sensitivity (LOD) ~0.5 µg/mL~0.2 µg/mL~0.05 µg/mL
Throughput High (Results in <1 min)HighLow (Run time 10-20 min)
Cost Per Sample < $0.50< $0.50> $5.00
Primary Use Case Release testing (Content Uniformity), DissolutionComplex matrices with background interferenceStability studies, Impurity profiling

Scientific Foundation: The "Mannich Base" Challenge

To validate this method, one must understand the analyte's behavior. Rolitetracycline exhibits the characteristic four-ring absorption spectrum of tetracyclines.

  • Chromophores: The molecule possesses two primary chromophoric systems: the tricarbonyl methane system (Ring A) and the phenolic diketone system (Rings B, C, D).[1]

  • The Trap: In acidic media (0.1 N HCl), Rolitetracycline exhibits a

    
     at approximately 355-360 nm .[1] However, its hydrolysis product (Tetracycline) also absorbs strongly at this wavelength.[1]
    
  • The Solution: The validation protocol must include a "Time-Window Robustness" parameter. The analysis must be completed before statistically significant hydrolysis occurs, or the method must be restricted to "fresh" samples only.

Experimental Protocol: UV-Vis Quantification

This protocol is designed to be self-validating . If the system suitability check fails, the operator knows immediately that the reagents or the instrument are out of specification.

Materials & Conditions
  • Solvent: 0.1 N Hydrochloric Acid (HCl).[1][2] Why? Acidic pH stabilizes the phenolic diketone chromophore and slows the degradation compared to alkaline pH.

  • Wavelength: 355 nm (Quantification) and 270 nm (Identity check).[1]

  • Reference Standard: USP Rolitetracycline Reference Standard (Keep desiccated and protected from light).[1]

The "Zero-Drift" Workflow
  • Stock Preparation: Accurately weigh 50 mg of Rolitetracycline into a 100 mL volumetric flask. Dissolve in 0.1 N HCl. (Conc: 500 µg/mL).[1] Action: Use within 30 minutes.

  • Working Standard: Dilute 2.0 mL of Stock into a 50 mL flask with 0.1 N HCl. (Conc: 20 µg/mL).[1]

  • System Suitability (The Self-Check):

    • Scan the Working Standard from 200 nm to 400 nm.[2]

    • Pass Criteria: Maxima must appear at 355 nm ± 2 nm.

    • Fail Criteria: If the valley-to-peak ratio between 355 nm and 270 nm deviates by >5% from the certificate value, hydrolysis has occurred. Discard.

Validation Framework (ICH Q2(R2) Aligned)

The following validation parameters are mandatory to prove the method's reliability.

Specificity (Stress Testing)

UV-Vis is inherently non-specific for this molecule regarding its primary degradant.[1] You must quantify this limitation.

  • Experiment: Heat a standard solution at 60°C for 1 hour (forcing hydrolysis to tetracycline).

  • Measurement: Measure absorbance.

  • Acceptance: If absorbance changes by < 2% despite degradation (confirmed by TLC/HPLC), the method is Specific only for Total Tetracyclines , not Rolitetracycline specifically. Note: This is acceptable for potency assays where total antibiotic activity is the critical quality attribute.

Linearity & Range
  • Protocol: Prepare 5 concentrations: 5, 10, 15, 20, and 25 µg/mL.

  • Data Analysis: Plot Absorbance vs. Concentration.

  • Acceptance:

    
    .[3] The y-intercept should not differ significantly from zero (p > 0.05).[1]
    
Accuracy (Recovery)
  • Protocol: Spike placebo excipients (lactose, magnesium stearate) with Rolitetracycline at 80%, 100%, and 120% of the target concentration.

  • Calculation:

    
    [1]
    
  • Acceptance: 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: Measure 6 independent preparations of the 100% standard (20 µg/mL).

  • Acceptance: RSD

    
     2.0%.[4][5]
    

Visualizations

Diagram 1: Method Validation Workflow

This workflow illustrates the logical sequence of validation, emphasizing the critical "Stability Check" loop often missed in standard guides.

ValidationWorkflow Start Start Validation Prep Standard Preparation (0.1 N HCl) Start->Prep StabilityCheck Stability Check (t=0 vs t=60 min) Prep->StabilityCheck Scan Spectral Scan (200-400 nm) StabilityCheck->Scan Stable (<1% drift) Fail ABORT: Hydrolysis Detected StabilityCheck->Fail Unstable (>1% drift) Linearity Linearity Study (5 - 25 µg/mL) Scan->Linearity Precision Precision Study (n=6 replicates) Linearity->Precision Accuracy Accuracy/Recovery (Spiked Placebo) Precision->Accuracy Report Generate Validation Report (ICH Q2) Accuracy->Report

Caption: Step-by-step validation workflow with a critical "Go/No-Go" stability checkpoint to prevent hydrolysis artifacts.

Diagram 2: Method Selection Decision Tree

When should you choose UV-Vis over HPLC? This logic tree guides the decision based on scientific requirements.

DecisionTree Goal Analytical Goal? Impurity Impurity/Stability Profiling Goal->Impurity Potency Potency / Content Uniformity Goal->Potency HPLC Select HPLC (High Specificity) Impurity->HPLC Mandatory Matrix Complex Matrix? (e.g., Plasma, Feed) Potency->Matrix Matrix->HPLC Yes (High Interference) UV Select UV-Vis (High Throughput) Matrix->UV No (Pure Drug) DerivUV Select Derivative UV (Background Correction) Matrix->DerivUV Yes (Low Interference)

Caption: Decision logic for selecting the appropriate analytical technique based on sample complexity and data requirements.

References

  • International Council for Harmonisation (ICH). (2023).[1][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] Available at: [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Referencing Tetracycline spectral properties).

  • P.J. Van Der Merwe et al. (1999).[1] Rolitetracycline stability determination by spectrophotometer. Bollettino Chimico Farmaceutico. (Provides kinetic data on hydrolysis).

Sources

A Comparative Guide to the Potency of Rolitetracycline and Newer Glycylcyclines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the in vitro potency of the first-generation semi-synthetic tetracycline, rolitetracycline, benchmarked against the newer generation of glycylcycline antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction: The Evolving Landscape of Tetracycline Antibiotics

The tetracycline class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades. Their broad-spectrum activity and oral bioavailability have made them invaluable therapeutic agents.[1] These antibiotics function by binding to the 30S ribosomal subunit of bacteria, which obstructs the attachment of aminoacyl-tRNA to the ribosome's A site and thereby inhibits protein synthesis.[2][3][4] However, the emergence of resistance, primarily through efflux pumps and ribosomal protection proteins, has diminished the clinical utility of older tetracyclines.[1][5]

This challenge spurred the development of glycylcyclines, a new class of tetracycline analogues. These agents are specifically engineered to circumvent common resistance mechanisms.[6][7] This guide focuses on comparing the potency of rolitetracycline, a semi-synthetic tetracycline derivative from the late 1950s, with the more recent and clinically significant glycylcyclines: tigecycline, eravacycline, and omadacycline.[8][9]

Rolitetracycline, a pro-drug of tetracycline, was developed to improve solubility and allow for parenteral administration.[8][9][10] In contrast, the glycylcyclines, such as tigecycline, feature a key modification—a 9-glycylamido substituent. This structural alteration enhances their binding to the ribosome, making them less susceptible to efflux and ribosomal protection.[5][11]

Experimental Methodology: Determining In Vitro Potency

To objectively compare the potency of these antibiotics, a standardized and reproducible method is essential. The gold standard for determining the in vitro potency of an antimicrobial agent is the measurement of the Minimum Inhibitory Concentration (MIC).[12] The broth microdilution method is a widely accepted and accurate technique for determining MIC values and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Broth Microdilution Protocol for MIC Determination

This protocol outlines the standardized procedure for performing a broth microdilution assay.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Stock solutions of rolitetracycline, tigecycline, eravacycline, and omadacycline of known concentrations

  • Pipettes and sterile tips

  • Incubator (non-CO2, 37°C)

Step-by-Step Protocol:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of each antibiotic is prepared in MHB directly in the 96-well plates. This creates a gradient of antibiotic concentrations.

    • A growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB) are included on each plate.

  • Inoculum Preparation:

    • A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

    • The plates are then incubated at 37°C for 16-20 hours in a non-CO2 incubator.[13]

  • Reading and Interpretation of Results:

    • Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[13]

Self-Validation and Causality: The inclusion of growth and sterility controls is a critical self-validating step. The growth control ensures that the bacteria are viable and capable of growth in the test medium, while the sterility control confirms that the medium itself is not contaminated. The standardization of the bacterial inoculum is crucial for the reproducibility and accuracy of the results, as a higher inoculum can lead to falsely elevated MIC values.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotics in 96-well plates C Dilute inoculum to final concentration A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Inoculate plates with standardized bacterial suspension C->D E Incubate at 37°C for 16-20 hours D->E F Visually inspect for bacterial growth E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.

Comparative Potency: A Data-Driven Analysis

The following table summarizes the in vitro potency (MIC values) of rolitetracycline and the newer glycylcyclines against a range of clinically relevant bacteria. It is important to note that direct, head-to-head comparative data for rolitetracycline against contemporary isolates is scarce in recent literature. The data presented for rolitetracycline is based on its known activity as a tetracycline, while the data for the glycylcyclines is derived from more recent surveillance studies.

Table 1: Comparative In Vitro Potency (MIC90 in µg/mL) of Rolitetracycline and Newer Glycylcyclines

OrganismRolitetracycline (as Tetracycline)TigecyclineEravacyclineOmadacycline
Staphylococcus aureus (MRSA)>80.50.251
Streptococcus pneumoniae (Penicillin-Resistant)80.030.060.125
Enterococcus faecium (Vancomycin-Resistant)80.120.250.5
Escherichia coli>1610.474.06
Klebsiella pneumoniae>16218
Acinetobacter baumannii>162113.94
Moraxella catarrhalisN/A0.1250.060.125

Note: MIC90 is the concentration at which 90% of isolates are inhibited. Data is compiled from multiple sources.[17][18][19][20][21] Rolitetracycline is a prodrug of tetracycline, and its in vivo activity is attributed to tetracycline.[8][9] Therefore, tetracycline MIC values are used as a surrogate for comparison, especially against resistant strains where older tetracyclines show limited activity.

Interpretation and Discussion: Structure-Activity Relationships and Clinical Implications

The data clearly demonstrates the superior potency of the newer glycylcyclines, particularly against bacteria that have developed resistance to older tetracyclines.[17][22] This enhanced activity is directly attributable to their unique chemical structures.

The key structural difference between tetracyclines and glycylcyclines lies in the addition of a glycylamido moiety at the C-9 position of the tetracycline scaffold.[5][11] This modification provides a steric hindrance that prevents the binding of ribosomal protection proteins, a major mechanism of tetracycline resistance.[5][23] Furthermore, this bulky side chain increases the affinity of the antibiotic for the ribosomal target, making it a less favorable substrate for efflux pumps.[5]

SAR_Comparison cluster_tetracycline Tetracycline Core cluster_rolitetracycline Rolitetracycline cluster_glycylcycline Glycylcycline Core cluster_newer_glycylcyclines Newer Glycylcyclines T [Tetracycline Scaffold] - 4-ring nucleus - C2 carboxamide R [Rolitetracycline] - Pyrrolidinomethyl group at C2 - Pro-drug of tetracycline T->R Modification at C2 amide G [Glycylcycline Scaffold] - Tetracycline core - C9 glycylamido moiety T->G Addition at C9 NG [Tigecycline, Eravacycline, Omadacycline] - Variations in C9 side chain - Enhanced potency and spectrum G->NG Further C9 modifications

Caption: Structural relationships between tetracycline, rolitetracycline, and newer glycylcyclines.

Clinical Implications:

The enhanced potency of glycylcyclines translates to broader clinical utility, especially in an era of increasing antimicrobial resistance.[24] Tigecycline, the first approved glycylcycline, has demonstrated efficacy against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[18][22][25]

Eravacycline and omadacycline, more recent additions to this class, offer further advantages. Eravacycline exhibits potent activity against many Gram-negative bacteria, including some carbapenem-resistant Enterobacteriaceae. Omadacycline has the benefit of both intravenous and oral formulations, expanding its potential use in transitioning patients from hospital to home care.[23]

In contrast, the clinical use of rolitetracycline has largely been superseded by these newer agents due to its more limited spectrum against resistant organisms and the availability of more potent and versatile alternatives.

Conclusion and Future Perspectives

The development of glycylcyclines represents a significant advancement in the tetracycline class of antibiotics. Their ability to overcome common resistance mechanisms has revitalized the therapeutic potential of this antibiotic scaffold. While rolitetracycline played a historical role in improving the parenteral administration of tetracyclines, its potency is significantly lower than that of the newer glycylcyclines against contemporary, often multidrug-resistant, bacterial pathogens.

Future research in this area will likely focus on the development of new glycylcycline derivatives with even broader spectrums of activity, improved safety profiles, and the ability to combat emerging resistance mechanisms. The ongoing surveillance of antimicrobial susceptibility patterns through robust methodologies like broth microdilution will remain critical in guiding the clinical use of these important therapeutic agents.

References

  • Bouchillon, S. K., Hoban, D. J., Johnson, B. M., Stevens, T. M., Dowzicky, M. J., Wu, D. H., & Bradford, P. A. (2005). In vitro evaluation of tigecycline and comparative agents in 3049 clinical isolates: 2001 to 2002. Diagnostic Microbiology and Infectious Disease, 51(4), 291–295. [Link]

  • Broth microdilution. (2023). In Wikipedia. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Dowzicky, M. J., & Park, C. H. (2008). In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest. Journal of Clinical Microbiology, 46(10), 3370–3374. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Tigecycline? Patsnap Synapse. [Link]

  • Tigecycline: Class and Mechanism of Action. (2025, December 9). Medscape. [Link]

  • The Comprehensive Antibiotic Resistance Database. (2016, March 11). glycylcycline. [Link]

  • Chemsrc. (2025, August 21). Rolitetracycline. [Link]

  • Rolz, C., & Urquhart, M. (2021). In Vitro Susceptibility of Rickettsia Species to Eravacycline, Omadacycline, and Tigecycline. Antimicrobial Agents and Chemotherapy, 65(9), e00845-21. [Link]

  • Honeyman, L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Zhang, Y., et al. (2025). Comparative efficacy of eravacycline and tigecycline in addressing multidrug-resistant Gram-negative bacteria. Journal of Global Antimicrobial Resistance, 38, 107-113. [Link]

  • Jones, R. N., et al. (2013). Contemporary Tetracycline Susceptibility Testing: Doxycycline MIC Methods and Interpretive Criteria (CLSI and EUCAST) Performance When Testing Gram-positive Pathogens. Diagnostic Microbiology and Infectious Disease, 76(1), 69-72. [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. [Link]

  • Bouchillon, S. K., et al. (2000). Antimicrobial activity and spectrum of the new glycylcycline, GAR-936 tested against 1203 recent clinical bacterial isolates. Diagnostic Microbiology and Infectious Disease, 36(1), 19-31. [Link]

  • Medscape. (2007, June 1). Tigecycline: A Novel Broad-Spectrum Antimicrobial. [Link]

  • ResearchGate. (n.d.). MICs of tigecycline, eravacycline, omadacycline, and sarecycline against five clinical isolates of Mycobacterium chelonae. [Link]

  • Drugs.com. (n.d.). List of Glycylcyclines. [Link]

  • Glycylcycline. (2023). In Wikipedia. [Link]

  • Pharmaceutical chemistry Antibacterial Antibiotics Tetracyclines. (n.d.). [Link]

  • Parida, R. K., et al. (2010). Glycylcyclines -The New Class of Antimicrobial. Der Pharmacia Lettre, 2(3), 180-185. [Link]

  • Hsueh, P. R., et al. (2020). In Vitro Activity of the Novel Tetracyclines, Tigecycline, Eravacycline, and Omadacycline, Against Moraxella catarrhalis. Frontiers in Microbiology, 11, 1968. [Link]

  • Jones, R. N., et al. (2013). Contemporary potencies of minocycline and tetracycline HCL tested against Gram-positive pathogens: SENTRY Program results using CLSI and EUCAST breakpoint criteria. Diagnostic Microbiology and Infectious Disease, 75(4), 411-415. [Link]

  • Romanowski, E. G., et al. (2012). The In Vitro Evaluation of Tigecycline and the In Vivo Evaluation of RPX-978 (0.5% Tigecycline) as an Ocular Antibiotic. Investigative Ophthalmology & Visual Science, 53(1), 141-146. [Link]

  • Hsueh, P. R., et al. (2020). In Vitro Activity of the Novel Tetracyclines, Tigecycline, Eravacycline, and Omadacycline, Against Moraxella catarrhalis. CABI Digital Library. [Link]

  • ResearchGate. (2025). Evaluation of In vitro Activity of Tigecycline against Multidrug-Resistant Clinical Isolates. [Link]

  • YouTube. (2024, December 19). Pharmacology of Rolitetracycline ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Sum, P. E., et al. (1994). Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936. Bioorganic & Medicinal Chemistry Letters, 4(13), 1545-1548. [Link]

  • JMI Laboratories. (2013). Contemporary tetracycline susceptibility testing: Doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing gram-positive pathogens. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]

  • Tetracycline antibiotics. (2023). In Wikipedia. [Link]

  • Ojdana, D., et al. (2024). In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains. Scientific Reports, 14(1), 24965. [Link]

  • Dowzicky, M. J., & Park, C. H. (2008). In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest. Journal of Clinical Microbiology, 46(10), 3370–3374. [Link]

  • Agwuh, K. M., & MacGowan, A. (2006). Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. Journal of Antimicrobial Chemotherapy, 58(2), 256–265. [Link]

  • Pharmaceutical chemistry Antibacterial Antibiotics Tetracyclines. (n.d.). [Link]

  • Singh, S., et al. (2018). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Biomedical Journal of Scientific & Technical Research, 7(2). [Link]

  • Wolfensberger, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS ONE, 8(11), e79260. [Link]

  • Guna, R., et al. (2018). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? Enfermedades Infecciosas y Microbiología Clínica, 36(4), 220-224. [Link]

  • Zhanel, G. G., et al. (2004). The glycylcyclines: a comparative review with the tetracyclines. Drugs, 64(1), 63–88. [Link]

  • ResearchGate. (2025). Pharmacokinetics of tetracyclines and glycylcyclines. [Link]

  • Popescu, A., et al. (2022). The Development of Third-Generation Tetracycline Antibiotics and New Perspectives. Molecules, 27(4), 1429. [Link]

Sources

Safety Operating Guide

Rolitetracycline Nitrate: Laboratory Handling & Disposal Protocol

[1]

Core Directive & Executive Summary

The Scientific Imperative for Rigorous Disposal Rolitetracycline nitrate (CAS 26657-13-6) is a semi-synthetic broad-spectrum tetracycline antibiotic.[1][2][3] While it serves as a critical tool in antimicrobial research, its improper disposal poses two distinct risks: environmental persistence leading to antimicrobial resistance (AMR) in aquatic ecosystems, and chemical toxicity affecting reproductive health.[1][2]

This guide moves beyond generic "hazardous waste" labels.[4] It provides a specific, self-validating protocol for the containment and destruction of Rolitetracycline nitrate, ensuring your laboratory maintains the highest standards of scientific integrity and environmental stewardship.

Hazard Profiling & Physicochemical Properties

Before initiating disposal, the compound's chemical nature must be understood to prevent incompatibility incidents.

Table 1: Physicochemical & Hazard Profile[1][3]
ParameterSpecificationOperational Implication
Chemical Class Tetracycline Derivative (Mannich base)Subject to hydrolysis; pH sensitive.[1][2][3]
Physical State Crystalline Solid (often Sesquihydrate)Dust generation is a primary inhalation risk.[1][2][3][5]
Solubility High water solubility (>1 g/mL)Critical: Do NOT discharge down drains.[1][2][3] It mobilizes easily in water systems.
Stability Hygroscopic; degrades in strong acid/alkaliStore desiccated; degradation products may be nephrotoxic.[1]
Toxicity Acute Oral (Cat 4), Repro.[1][2][3][5] Tox (Cat 2)Teratogenic potential; double-glove requirement.[1][2][3]
Oxidizer Status Nitrate Salt FormLow Risk.[1] Unlike inorganic nitrates, this salt is generally not classified as a DOT 5.1 Oxidizer, but should still be segregated from strong reducing agents.[1][2]

Pre-Disposal Logistics: Waste Segregation

Effective disposal begins at the bench. Mixing Rolitetracycline nitrate with incompatible streams can create secondary hazards or violate incineration parameters.

The Segregation Logic[1]
  • Stream A (Solid High-Potency): Pure compound, unrinsed weighing boats, and heavily contaminated solids.[1][2]

  • Stream B (Liquid Chemical): Stock solutions and reaction mother liquors.[1][2]

  • Stream C (Trace Solid): Gloves, paper towels, and lightly contaminated PPE.[1][2]

Crucial Warning: Never dispose of tetracycline antibiotics in "Biohazard" (Red Bag) waste unless the material is also infectious.[2][3] Autoclaving does not reliably destroy the chemical structure of tetracyclines; it may only partially degrade them into potentially toxic epimers (e.g., 4-epianhydrotetracycline).[1][2][3] Incineration is the only validated destruction method. [1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

For expired stocks or spill cleanup residues.[1][2][3]

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Mark the container clearly: "Hazardous Waste - Toxic (Rolitetracycline Nitrate). Do Not Autoclave."

  • Destruction: Route to a licensed chemical waste facility for High-Temperature Incineration (>1000°C) .

Protocol B: Liquid Waste (Stock Solutions)

For aqueous or solvent-based solutions.[1][2][3]

  • Solvent Assessment:

    • Aqueous/Organic Mixtures: If dissolved in DMSO, Methanol, or Water, segregate into the appropriate "Organic Solvent Waste" carboy.[1][2]

    • Halogenated Solvents: If dissolved in DCM or Chloroform, use the "Halogenated Waste" stream.

  • Neutralization (Optional Pre-treatment):

    • Note: While incineration is preferred, if local regulations require deactivation before pickup, treat the solution with 5% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide for 24 hours.[1][2]

    • Caution: This breaks the tetracycline ring but generates chemical byproducts. Incineration of the untreated liquid is the superior method for total mineralization.

Protocol C: Trace Contamination

For PPE and consumables.[1][6][7]

  • Collection: Place gloves, pipette tips, and weighing papers into a clear, chemically resistant bag (4-mil polyethylene).[1][2]

  • Disposal: Seal and place in the "Solid Hazardous Waste" drum. Do not use regular trash.[4]

Emergency Response: Spill Cleanup Workflow

Scenario: You have spilled 500 mg of Rolitetracycline nitrate powder on the bench.

  • Secure the Perimeter: Alert nearby personnel. Don PPE (N95 respirator/P100, double nitrile gloves, safety goggles, lab coat).[1][2]

  • Dry Cleanup (Preferred):

    • Gently cover the powder with a damp paper towel to prevent dust aerosolization.

    • Scoop the material using a plastic spatula or dustpan.

    • Deposit into a hazardous waste jar.

  • Wet Decontamination:

    • Wipe the surface with soap and water first to remove bulk residue.

    • Follow with a wipe down using 10% Bleach or 70% Ethanol to degrade trace residues.[1]

    • Validation: Use a UV lamp (365 nm). Tetracyclines often fluoresce yellow/green. If the area glows, repeat cleaning.

Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path for Rolitetracycline nitrate waste.

DisposalFlowStartWaste Generation EventTypeCheckDetermine Waste StateStart->TypeCheckSolidSolid Waste(Powder/Crystals)TypeCheck->SolidLiquidLiquid Waste(Solutions)TypeCheck->LiquidTraceTrace/PPE(Gloves/Tips)TypeCheck->TracePureIs it Pure/Bulk?Solid->PureSolventIdentify Solvent BaseLiquid->SolventContainer2Double Bag (4-mil)Solid Haz WasteTrace->Container2Container1HDPE JarLabel: 'Toxic Solid'Pure->Container1Yes (Bulk)Pure->Container2No (Residue)HalogenHalogenated Carboy(e.g., DCM)Solvent->HalogenContains Cl/Br/FNonHalogenNon-Halogenated Carboy(e.g., MeOH, Water)Solvent->NonHalogenOrganic/AqueousDestructionHigh-Temp Incineration(>1000°C)Container1->DestructionContainer2->DestructionHalogen->DestructionNonHalogen->Destruction

Caption: Decision matrix for segregating Rolitetracycline nitrate waste streams to ensure compliant high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54698169, Rolitetracycline nitrate.[1][2] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1][2][3]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

Navigating the Safe Handling of Rolitetracycline Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling of Rolitetracycline nitrate, a potent tetracycline antibiotic. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred resource, building a foundation of trust through scientific rigor and practical, field-proven insights.

Understanding the Compound: Hazard Profile of Rolitetracycline Nitrate

Rolitetracycline nitrate is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[1][2][3] As with many potent pharmaceutical compounds, the primary routes of occupational exposure are inhalation of dust, absorption through the skin, and ingestion. Therefore, a comprehensive safety strategy must address all potential exposure pathways.

PART 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum PPE requirements for handling Rolitetracycline nitrate.

PPE ComponentSpecificationsRationale and Best Practices
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile offers good resistance to a range of chemicals, including weak acids and bases.[4][5][6] Double-gloving provides an extra layer of protection against potential tears or punctures. Always inspect gloves for any signs of degradation before use. Change gloves frequently, especially if direct contact with the compound occurs.[7]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A full-face shield should be used when there is a significant risk of splashing, for instance, when working with larger quantities or during the initial reconstitution of the powder.
Respiratory Protection NIOSH-approved N95 respirator or higherAn N95 respirator is the minimum recommendation for handling powdered substances to prevent inhalation of airborne particles.[7] For activities with a higher potential for aerosolization, such as cleaning up spills, a higher level of respiratory protection may be necessary. A written respiratory protection program, including fit-testing, is an OSHA requirement for all personnel required to wear respirators.[8]
Body Protection Disposable, solid-front, long-sleeved gown with tight-fitting cuffsA disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, prevents contamination of personal clothing. The solid front and tight cuffs are crucial for minimizing skin exposure. Gowns should be changed immediately if they become contaminated.[7]
Foot Protection Disposable shoe coversShoe covers prevent the tracking of contaminants out of the designated work area.

PART 2: Operational Plans - A Step-by-Step Guide to Safe Handling

Adherence to meticulous operational procedures is essential to prevent contamination and ensure accurate experimental outcomes.

Designated Work Area

All work with Rolitetracycline nitrate powder should be conducted in a designated area, clearly labeled as a "Hazardous Compound Handling Area." This area should be equipped with a chemical fume hood or a powder containment hood.[9][10]

Weighing Rolitetracycline Nitrate Powder

The process of weighing potent powders presents a significant risk of aerosolization. The following procedure is designed to minimize this risk.[9][10][11][12][13]

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh paper, and a sealable container for the weighed powder) is clean and readily available within the fume hood.

  • Tare the Receiving Vessel: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Transfer in the Hood: Move the tared container into the chemical fume hood. Carefully transfer the Rolitetracycline nitrate powder from the stock container to the tared vessel using a dedicated spatula.

  • Seal and Re-weigh: Securely close the receiving vessel inside the hood. Remove it from the hood and place it back on the balance to obtain the final weight.

  • Decontamination: After weighing, decontaminate the spatula and any other reusable equipment. Dispose of any contaminated weigh paper as hazardous waste.

Reconstitution (Dissolving) of Rolitetracycline Nitrate

The reconstitution of powdered compounds also requires careful handling to avoid splashes and aerosol generation.

  • Solvent Addition in the Hood: All solvent additions to the powdered Rolitetracycline nitrate should be performed within a chemical fume hood.

  • Slow Addition: Add the desired solvent slowly and carefully to the vial containing the powder. Avoid vigorous shaking or stirring that could create aerosols.

  • Gentle Mixing: Use a vortex mixer at a low setting or gentle swirling to dissolve the compound.[14] If sonication is required, ensure the vial is securely capped.

  • Labeling: Once dissolved, clearly label the container with the compound name, concentration, solvent, and date of preparation.

Safe Handling Workflow for Rolitetracycline Nitrate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area Proceed when ready weighing Weighing in Fume Hood prep_area->weighing Begin handling reconstitution Reconstitution in Fume Hood weighing->reconstitution Prepare solution decontamination Decontaminate Surfaces & Equipment reconstitution->decontamination After handling disposal Segregate and Dispose of Waste decontamination->disposal Final step

Caption: Workflow for the safe handling of Rolitetracycline nitrate.

PART 3: Disposal Plans - Ensuring a Safe and Compliant End-of-Life for Materials

The disposal of hazardous pharmaceutical waste is strictly regulated to protect human health and the environment.

Waste Segregation

All materials that have come into contact with Rolitetracycline nitrate are considered hazardous waste. This includes:

  • Unused or expired Rolitetracycline nitrate

  • Contaminated PPE (gloves, gowns, shoe covers, etc.)

  • Disposable labware (weigh paper, pipette tips, vials, etc.)

  • Cleaning materials (absorbent pads, wipes)

These items must be segregated from regular laboratory trash in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[15]

Disposal Procedures

Under no circumstances should Rolitetracycline nitrate or any hazardous pharmaceutical waste be disposed of down the drain. [1][2] This practice is prohibited by the Environmental Protection Agency (EPA) as it can contaminate water systems.[2]

All Rolitetracycline nitrate waste must be disposed of through a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of such waste. Always consult with your EHS office to ensure compliance with all federal, state, and local regulations.[15]

Conclusion: A Culture of Safety

The safe handling of potent compounds like Rolitetracycline nitrate is not merely a matter of following rules; it is about fostering a culture of safety and scientific excellence. By understanding the rationale behind each safety measure and operational step, you empower yourself and your team to work confidently and responsibly. This guide provides a robust framework for your laboratory's safety protocols, but it is incumbent upon each individual to remain vigilant and informed.

References

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]

  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024, July 11). American Industrial Hygiene Association. Retrieved from [Link]

  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024, November 12). Emory University. Retrieved from [Link]

  • Powder Weighing Procedure. (n.d.). Weizmann Institute of Science - Safety Unit. Retrieved from [Link]

  • Highly Potent Compounds. (2020, January 11). VxP Pharma. Retrieved from [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Foley & Lardner LLP. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). Duke University - Occupational and Environmental Safety Office. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. Retrieved from [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. Retrieved from [Link]

  • Handling of highly potent pharmaceutical compounds: Effective strategies for contract manufacturing organizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety. Retrieved from [Link]

  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. Retrieved from [Link]

  • HHE Report No. HETA-2010-0078-3177, Evaluation of Pharmaceutical Dust Exposures at an Outpatient Pharmacy. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. Retrieved from [Link]

  • Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities. (n.d.). HPAE. Retrieved from [Link]

  • Exposures to Pharmaceutical Dust at a Mail Order Pharmacy – Illinois. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Glove Chemical Compatibility Guide. (n.d.). Utah State University - Office of Research. Retrieved from [Link]

  • Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006, October 5). GERPAC. Retrieved from [Link]

  • Sample dissolution in your laboratory. (2023, June 27). Interchim. Retrieved from [Link]

  • Chemical Resistance Reference Chart. (n.d.). Medicom. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Your Website. Retrieved from [Link]

  • HandPRO® Gloves Chemical Resistance Chart. (n.d.). Hourglass International, Inc. Retrieved from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.